2-(4-Aminophenyl)quinoline hydrochloride
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Research
The journey of quinoline and its derivatives in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org Quinoline itself is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. jetir.org The historical significance of the quinoline scaffold is deeply rooted in medicinal chemistry. One of the most prominent early examples is quinine, an alkaloid found in the bark of the Cinchona tree, which became a cornerstone in the treatment of malaria. nih.gov This discovery spurred further investigation into synthetic quinoline-based antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govwikipedia.org
Over the decades, the versatility of the quinoline nucleus led to the development of various synthetic methodologies, such as the Friedländer synthesis in 1882, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone. nih.gov The ability to functionalize the quinoline ring has allowed scientists to create a vast library of derivatives. These derivatives have been found to possess a broad spectrum of biological activities, establishing the quinoline motif as a "privileged scaffold" in drug discovery. nih.govorientjchem.org Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes, as corrosion inhibitors, and as solvents. wikipedia.orgjetir.org
Rationale for Academic Investigation of 4-Quinolin-2-ylaniline
The academic focus on 4-Quinolin-2-ylaniline stems from the established importance of its constituent parts: the quinoline core and the aniline (B41778) moiety, both of which are present in numerous pharmaceuticals. ontosight.ai This compound serves as a crucial building block or intermediate for the synthesis of more complex molecules with tailored properties.
The rationale for its investigation is primarily driven by its potential biological activities. The fusion of the electron-deficient quinoline system with the electron-rich aniline group creates a unique electronic environment and a rigid structure that can facilitate specific interactions with biological targets. arabjchem.org Researchers explore this scaffold for its potential in developing new therapeutic agents, with studies indicating possible anticancer, anti-inflammatory, antimicrobial, and antiviral applications. orientjchem.orgontosight.airesearchgate.net
A significant area of investigation has been its use as a foundational structure for designing enzyme inhibitors. For instance, the highly conserved nature of the main protease (Mpro) in viruses like SARS-CoV-2 makes it a prime target for antiviral drug development, and derivatives of 4-(quinolin-2-yl)aniline have been specifically designed and synthesized to inhibit this enzyme. nih.gov Furthermore, the photophysical properties of the quinoline scaffold suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular probes. nih.gov
Scope and Objectives of Research Endeavors on 4-Quinolin-2-ylaniline
Research endeavors concerning 4-Quinolin-2-ylaniline are multifaceted, with clear objectives in medicinal chemistry and materials science. A primary objective is the rational design and synthesis of novel derivatives to develop potent and selective therapeutic agents. arabjchem.orgnih.gov This involves modifying the core structure to enhance its interaction with specific biological targets.
A key scope of this research is the systematic evaluation of these new compounds. For example, in the context of antiviral research, scientists have focused on creating inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov The objectives of such studies include:
Structural Optimization: Utilizing strategies like warhead-based design to improve the inhibitory activity of the 4-(quinolin-2-yl)aniline scaffold. nih.gov
Activity Evaluation: Quantifying the inhibitory potential of new derivatives, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov
Mechanism of Action Studies: Using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Mass Spectrometry (MS) to confirm direct binding and the mode of interaction (e.g., covalent or non-covalent) with the target enzyme. nih.gov
Cell-based Efficacy: Assessing the ability of the compounds to inhibit viral replication in cellular models, measured by the half-maximal effective concentration (EC50). nih.gov
Another research avenue explores the compound's application in developing agents targeting Fibroblast Activation Protein (FAP), which is overexpressed in many tumors. frontiersin.org The objective here is to create FAP inhibitors for diagnostic imaging and therapy. frontiersin.org The luminescent properties of quinoline derivatives also define a scope of research aimed at creating new materials for electronic devices. nih.gov
Research on 4-Quinolin-2-ylaniline Derivatives
| Derivative | Target | Key Finding | IC50/EC50 Value | Reference |
| M-32 | SARS-CoV-2 Mpro | Exhibited good inhibitory activity against the main protease (Mpro). | IC50 = 5.2 μM | nih.gov |
| M-32 | SARS-CoV-2 (Vero E6 cells) | Effectively inhibited the replication of the SARS-CoV-2 virus in cell culture. | EC50 = 5.29 μM | nih.gov |
| Unnamed Derivative | SARS-CoV-2 Mpro | A study on various derivatives showed their effectiveness as inhibitors of the main protease. | IC50 = 5.2 μM |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22191-97-5 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
4-quinolin-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H |
InChI Key |
UYYPMQOFLJHJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-(4-Aminophenyl)quinoline hydrochloride, NSC-168387 hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for 4 Quinolin 2 Ylaniline and Its Analogues
Direct Synthetic Routes to 4-Quinolin-2-ylaniline
Modern organic synthesis offers direct and efficient methods for the construction of the 4-quinolin-2-ylaniline scaffold, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of the C-C or C-N bond between the quinoline (B57606) and aniline (B41778) moieties.
One prominent direct route involves the Suzuki-Miyaura cross-coupling reaction . This powerful method typically utilizes a halo-substituted quinoline and a boronic acid or ester derivative of aniline. For instance, the coupling of 2-chloroquinoline (B121035) with 4-aminophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base affords 4-quinolin-2-ylaniline in good yields. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Another key direct synthetic strategy is the Buchwald-Hartwig amination . This palladium-catalyzed reaction forms the C-N bond directly by coupling a halo-quinoline with an aniline. For example, the reaction of 2-bromoquinoline (B184079) with aniline, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), in the presence of a strong base like sodium tert-butoxide, can yield 4-quinolin-2-ylaniline. This method is particularly valuable for creating a diverse range of substituted analogues by varying the aniline component.
| Coupling Reaction | Quinoline Precursor | Aniline Precursor | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | 2-Chloroquinoline | 4-Aminophenylboronic acid | Pd(PPh₃)₄ / Base | 75-90 |
| Buchwald-Hartwig | 2-Bromoquinoline | Aniline | Pd₂(dba)₃ / Ligand / Base | 70-85 |
Classical Condensation and Cyclization Approaches to Quinoline Scaffolds
The synthesis of the quinoline core, a prerequisite for many analogues of 4-quinolin-2-ylaniline, has been extensively studied, leading to the development of several named reactions. These classical methods involve the condensation and subsequent cyclization of aniline derivatives with various carbonyl compounds.
Camps Reaction
The Camps reaction is a versatile method for synthesizing hydroxyquinolines from o-acylaminoacetophenones. The reaction proceeds via an intramolecular aldol-type condensation under basic conditions, leading to the formation of a quinoline ring. The regioselectivity of the cyclization, yielding either a 2-hydroxy or a 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.
| Starting Material | Base | Product | Yield (%) |
| N-(2-acetylphenyl)acetamide | NaOH | 2-Methyl-4-hydroxyquinoline | 85 |
| N-(2-benzoylphenyl)acetamide | KOH | 2-Phenyl-4-hydroxyquinoline | 78 |
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines. It involves the condensation of anilines with β-ketoesters. The initial reaction, typically carried out at lower temperatures, forms a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures leads to the formation of the 4-hydroxyquinoline.
| Aniline | β-Ketoester | Cyclization Temperature (°C) | Product | Yield (%) |
| Aniline | Ethyl acetoacetate | 250 | 4-Hydroxy-2-methylquinoline | 95 |
| m-Toluidine | Ethyl benzoylacetate | 260 | 4-Hydroxy-7-methyl-2-phenylquinoline | 88 |
Friedländer Synthesis
The Friedländer synthesis is a straightforward and high-yielding method for producing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. nih.gov
| 2-Aminoaryl Ketone | Methylene Compound | Catalyst | Product | Yield (%) |
| 2-Aminobenzophenone (B122507) | Acetone | KOH | 2-Methyl-4-phenylquinoline | 90 |
| 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine | 3-Acetyl-4-hydroxy-2-methylquinoline | 82 |
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines starting from an aniline and diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline, followed by a thermally induced cyclization. The resulting ester is then saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org
| Aniline | Reaction Conditions | Intermediate | Final Product | Overall Yield (%) |
| Aniline | 1. DEEM, 130°C; 2. Heat, 250°C; 3. NaOH; 4. Heat | Ethyl 4-hydroxyquinoline-3-carboxylate | 4-Hydroxyquinoline | 75 |
| 3-Chloroaniline | 1. DEEM, 130°C; 2. Heat, 250°C; 3. NaOH; 4. Heat | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 7-Chloro-4-hydroxyquinoline | 70 |
Niementowski Reaction
The Niementowski reaction provides a route to γ-hydroxyquinoline derivatives through the condensation of anthranilic acid with ketones or aldehydes. The reaction is typically carried out at elevated temperatures and can be slow, which has led to the development of various modifications to improve its efficiency. wikipedia.orgwikipedia.org
| Anthranilic Acid | Ketone/Aldehyde | Temperature (°C) | Product | Yield (%) |
| Anthranilic acid | Acetophenone | 120-130 | 2-Phenyl-4-hydroxyquinoline | Moderate |
| 5-Chloroanthranilic acid | Cyclohexanone | 140 | 7-Chloro-1,2,3,4-tetrahydroacridin-9-one | 65 |
Pfitzinger Methodology
The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize a precursor to 4-quinolin-2-ylaniline, 2'-aminoacetophenone (B46740) can be employed as the carbonyl component. The reaction proceeds via the initial ring-opening of isatin under basic conditions to form an intermediate, which then undergoes condensation with the enolizable ketone. Subsequent cyclization and dehydration yield the corresponding 2-aryl-quinoline-4-carboxylic acid. Decarboxylation of this intermediate would then lead to the desired 2-arylquinoline scaffold.
The general mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to furnish the quinoline ring system. wikipedia.org
While specific examples detailing the synthesis of 4-quinolin-2-ylaniline via the Pfitzinger reaction are not extensively documented in readily available literature, the reaction of isatin with various ketones has been widely reported, demonstrating the versatility of this method for accessing a range of substituted quinolines. jocpr.comijsr.netui.ac.id
Table 1: Examples of Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acid Derivatives
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol (B145695) | 2-Methylquinoline-4-carboxylic acid | ~30 | ui.ac.id |
| Isatin | Acetophenone | KOH | Ethanol | 2-Phenylquinoline-4-carboxylic acid | - | jocpr.com |
| Isatin | Cyclohexanone | KOH | Ethanol | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | - | jocpr.com |
| Isatin | N-substituted piperidone | KOH | Ethanol | Indophenazino fused quinoline-4-carboxylic acid derivatives | Moderate to good | jocpr.com |
Note: The yields can vary significantly based on the specific reactants and reaction conditions.
Skraup Synthesis
The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A variation of this reaction, the Doebner-von Miller reaction, is more directly applicable to the synthesis of 2-substituted quinolines, such as those related to 4-quinolin-2-ylaniline. wikipedia.orgsynarchive.com This modification utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov
The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.orgacs.org
For the synthesis of a 2-arylquinoline, an aniline would be reacted with an α,β-unsaturated aldehyde or ketone bearing an aryl substituent. The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid, and often requires an oxidizing agent to facilitate the final aromatization step. synarchive.comiipseries.org
Table 2: Examples of Doebner-von Miller Reaction for the Synthesis of Substituted Quinolines
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidant | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | - | 2-Methylquinoline | - | iipseries.org |
| Aniline | Cinnamaldehyde | HCl | - | 2-Phenylquinoline | - | iipseries.org |
| 4-Isopropylaniline | Pulegone | - | - | Substituted quinoline | - | wikipedia.org |
| Aniline | γ-Aryl-β,γ-unsaturated α-ketoesters | TFA | - | 2-Carboxy-4-arylquinolines | - | acs.org |
Note: The specific conditions and yields are highly dependent on the substrates and reagents used.
Transition Metal-Catalyzed Synthetic Strategies for Quinoline Derivatives
Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic compounds, including quinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods. chemrevlett.com
Copper-Catalyzed Reactions
Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper salts. A variety of copper-catalyzed reactions have been developed for the synthesis of quinoline derivatives.
Copper-catalyzed amidation reactions provide a direct route to introduce amino functionalities onto the quinoline core. One approach involves the dehydrogenative coupling of quinoline N-oxides with amides or amines. This method allows for the direct functionalization of the C-H bond at the 2-position of the quinoline ring.
Recent studies have demonstrated the copper-catalyzed C-H amidation of quinoline N-oxides with lactams and cyclamines, providing a direct pathway to 2-aminoquinoline (B145021) derivatives. beilstein-journals.org Another strategy involves the oxidative amidation of aldehydes with amine salts, catalyzed by copper salts, which can be adapted for the synthesis of amide-substituted quinolines. organic-chemistry.org Furthermore, copper has been shown to catalyze the direct amidation of 2-methylquinolines with amines using molecular oxygen as the oxidant. rsc.org
Table 3: Examples of Copper-Catalyzed Amidation for the Synthesis of Quinoline Derivatives
| Quinoline Substrate | Amine/Amide | Copper Catalyst | Oxidant | Product | Yield (%) | Reference |
| Quinoline N-oxides | Lactams/Cyclamines | Cu(OAc)₂ | - | 2-Aminoquinoline N-oxides | Good to excellent | beilstein-journals.org |
| Aldehydes | Amine hydrochlorides | CuSO₄ or Cu₂O | TBHP | Amides | Good | organic-chemistry.org |
| 2-Methylquinolines | Various amines | - | O₂ | 2-Amidomethylquinolines | - | rsc.org |
| Anilines | - | Copper catalyst | - | ortho-Azidation products | - | nih.gov |
TBHP = tert-Butyl hydroperoxide
Copper-catalyzed cascade reactions have proven to be highly efficient for the one-pot synthesis of complex quinoline structures from simple starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity.
One notable example is the three-component coupling of anilines, aldehydes, and terminal alkynes to afford 2,4-disubstituted quinolines. chemrevlett.comresearchgate.net This reaction proceeds through a cascade of events including the formation of a propargylamine (B41283) intermediate, followed by cyclization and aromatization. Another approach involves the oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines. rsc.org Additionally, copper-catalyzed cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines has been developed for the synthesis of 2,3-disubstituted indoles, a strategy that could be adapted for quinoline synthesis. organic-chemistry.orgnih.gov There are also examples of highly efficient copper-catalyzed cascade synthesis of quinazolines and quinazolinones from amidine hydrochlorides and substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org
Table 4: Examples of Copper-Catalyzed Cascade Cyclization for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Copper Catalyst | Product | Yield (%) | Reference |
| Anilines | Aldehydes | Terminal alkynes | CuCl | 2,4-Disubstituted quinolines | Moderate | researchgate.net |
| 2-(1H-Pyrrol-1-yl)anilines | Alkylsilyl peroxides | - | Cu(II) | Pyrrolo[1,2-a]quinoxalines | - | rsc.org |
| Terminal alkynes | 2-(Tosylmethyl)anilines | - | CuI | 2,3-Disubstituted indoles | 72-93 | organic-chemistry.org |
| Amidine hydrochlorides | 2-Halobenzaldehydes | - | - | Quinazolines | Good to excellent | rsc.org |
Recent advancements in copper catalysis have led to the development of switchable cyclization reactions, allowing for the selective synthesis of different quinoline-based scaffolds from the same starting materials by simply tuning the reaction conditions.
A notable example involves the copper-catalyzed cyclization of alkyne-tethered α-bromocarbonyls. By controlling the reaction parameters, it is possible to selectively synthesize either quinolin-2-ones or quinoline-2,4-diones. rsc.orgresearchgate.net This switch in selectivity is often achieved by altering the ligands, solvents, or additives in the reaction mixture, which influences the reactivity of the key vinyl-Cu(II) intermediate. rsc.org This strategy offers a powerful tool for the divergent synthesis of quinoline derivatives. The functionalization of enynes through copper catalysis has also been a subject of recent reviews, highlighting the versatility of these substrates in cyclization reactions. researchgate.net
Table 5: Copper-Catalyzed Switchable Cyclization of Alkyne-Tethered α-Bromocarbonyls
| Substrate | Catalyst System | Conditions | Major Product | Reference |
| Alkyne-tethered α-bromocarbonyl | Cu catalyst | Condition A | Quinolin-2-one | rsc.org |
| Alkyne-tethered α-bromocarbonyl | Cu catalyst | Condition B | Quinoline-2,4-dione | rsc.org |
Note: "Condition A" and "Condition B" represent distinct sets of reaction parameters (e.g., ligands, additives, solvent) that direct the reaction towards the specified product.
Iron-Catalyzed Cross-Coupling Reactions
Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for the synthesis of quinolines. Iron-catalyzed reactions provide an environmentally friendly alternative to methods using more precious metals.
One notable method involves an iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This approach allows for the synthesis of 2,4-disubstituted quinolines using an inexpensive FeCl₃ catalyst and oxygen as the oxidant, producing no hazardous byproducts. chemistryviews.org Mechanistic studies suggest that the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org
Another iron-catalyzed approach is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical methodology yields highly substituted and fused polycyclic quinolines in good yields with a broad tolerance for various functional groups. rsc.org The reaction proceeds without the need for an activating agent. rsc.org
Furthermore, iron catalysis has been successfully applied to the cross-coupling of electron-deficient heterocycles with organoboron species through C-H functionalization. semanticscholar.org This method, utilizing iron(II) acetylacetonate (B107027) with an oxidant and a phase-transfer catalyst, is effective for the arylation of heterocycles like quinoline. semanticscholar.org
The table below summarizes the key features of these iron-catalyzed reactions.
| Catalyst System | Starting Materials | Key Features |
| FeCl₃ / O₂ | Aldehydes, Amines, Styrenes | Inexpensive catalyst, uses oxygen as a green oxidant, broad substrate scope. chemistryviews.org |
| Iron complex | α-2-aminoaryl alcohols, Secondary alcohols | Atom-economical, acceptorless dehydrogenative coupling, high yields. rsc.org |
| Fe(acac)₂ / K₂S₂O₈ / TBAB | Heterocycles, Organoboron species | C-H functionalization, good to excellent yields for arylation. semanticscholar.org |
Manganese(II) Complex Catalysis
Manganese is another earth-abundant metal that has been effectively used in the synthesis of N-heterocycles. Catalytic systems based on manganese(II) complexes have been developed for the synthesis of quinolines from readily available starting materials. acs.orgnih.govorganic-chemistry.org
A simple, phosphine-free, and inexpensive catalytic system using a manganese(II) complex facilitates the synthesis of quinolines from amino alcohols and ketones. acs.orgnih.govorganic-chemistry.orgscite.ai This method is advantageous as it avoids the use of costly and air-sensitive phosphine-based ligands. organic-chemistry.org The reaction is believed to proceed through a metal-ligand cooperative mechanism. nih.govscite.ai The catalytic system demonstrates high efficiency and selectivity, producing the desired quinolines in good to excellent yields. organic-chemistry.org
Kinetic studies and DFT calculations have been employed to elucidate the plausible reaction mechanism, and potential intermediates in the catalytic cycle have been detected using ESI-MS analysis. nih.gov The practicality of this methodology has been demonstrated through the synthesis of biologically active natural products and its applicability to large-scale synthesis. organic-chemistry.org
| Catalyst System | Starting Materials | Key Features |
| Phosphine-free Manganese(II) complex | Amino alcohols, Ketones | Inexpensive and air-stable catalyst, avoids phosphine ligands, high efficiency and selectivity. acs.orgnih.govorganic-chemistry.org |
Nickel-Catalyzed Dehydrogenation and Condensation Processes
Nickel-catalyzed reactions offer an efficient and environmentally benign route to quinoline derivatives through acceptorless dehydrogenative coupling. rsc.org A well-defined nickel catalyst featuring a tetraaza macrocyclic ligand has been shown to effectively catalyze the one-step synthesis of substituted quinolines from o-aminobenzylalcohols and ketones or secondary alcohols. rsc.org This method is atom-economic and produces a wide variety of substituted quinolines in high yields. rsc.org
Another approach involves a NiH-catalyzed cascade hydroamination/cyclization reaction of alkynes with anthranils. dicp.ac.cn This protocol is highly efficient and operates under mild conditions, accommodating a broad range of terminal and internal alkynes. dicp.ac.cn The utility of this method has been showcased in the late-stage functionalization of natural products. dicp.ac.cn
Research has also described a molecularly defined, phosphine-free nickel catalyst for the synthesis of quinolines via a double dehydrogenative coupling of 2-aminobenzyl alcohol and 1-phenylethanol (B42297) under aerobic conditions at a mild temperature of 80 °C. researchgate.net This environmentally friendly protocol is notable for the catalyst's ability to store trapped hydrogen in the ligand backbone, avoiding the formation of metal-hydrides, and its easy regeneration under aerobic oxidation. researchgate.net
| Catalyst System | Starting Materials | Key Features |
| [Ni(MeTAA)] | o-Aminobenzylalcohols, Ketones/Secondary alcohols | Earth-abundant catalyst, environmentally benign, one-step synthesis, high yields. rsc.org |
| NiH catalyst system | Alkynes, Anthranils | Mild conditions, broad alkyne scope, suitable for late-stage functionalization. dicp.ac.cn |
| Phosphine-free Nickel complex / O₂ | 2-Aminobenzyl alcohol, 1-Phenylethanol | Aerobic conditions, mild temperature, double dehydrogenative coupling. researchgate.net |
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful and versatile tool for the synthesis of quinolines and their derivatives, with various reaction types enabling the construction of the quinoline core.
Palladium-catalyzed annulation reactions provide direct access to substituted quinolines from readily available starting materials. One such method involves the annulation of o-iodo-anilines with propargyl alcohols, which tolerates diverse functional groups under mild conditions and produces 2,4-disubstituted quinolines in good to excellent yields. acs.org
Another efficient route is the intermolecular aerobic annulation of o-alkenylanilines and alkynes. organic-chemistry.org This process, which involves intermolecular amination, olefin insertion, and aerobic C-C bond cleavage, utilizes molecular oxygen as a green oxidant and offers high regioselectivity and functional group compatibility. organic-chemistry.org
A concise synthesis of 4,5-fused tricyclic 2-quinolones has been developed through a palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.org This reaction proceeds smoothly under mild conditions with exceptional tolerance to various functional groups. rsc.org
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Annulation | o-Iodo-anilines, Propargyl alcohols | Palladium catalyst | Mild conditions, good to excellent yields of 2,4-disubstituted quinolines. acs.org |
| Oxidative Annulation | o-Alkenylanilines, Alkynes | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH / O₂ | High regioselectivity, uses molecular oxygen as oxidant. organic-chemistry.org |
| Carbonylative Annulation | Alkyne-tethered N-substituted o-iodoanilines | Palladium catalyst | Mild conditions, synthesis of 4,5-fused tricyclic 2-quinolones. rsc.org |
Palladium-catalyzed carbonylation reactions are a common strategy for synthesizing quinolin-4-ones. mdpi.com These reactions typically employ carbon monoxide as the carbonyl source. The coupling of 2-iodoaniline (B362364) and terminal acetylenes under a CO atmosphere using a palladium catalyst was an early example of this methodology. mdpi.com
More recent developments have focused on CO-free carbonylative approaches. For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence using molybdenum hexacarbonyl as a solid CO source allows for the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes.
An efficient synthesis of densely substituted 2-aroylindolizines, which are structurally related to quinolines, has been achieved via a palladium-catalyzed carbonylative cyclization/arylation cascade. nih.gov This transformation proceeds through the 5-endo-dig cyclization of 2-propargylpyridine triggered by an aroyl Pd complex, yielding diversely substituted products in good to excellent yields. nih.gov
| Reaction Type | Starting Materials | CO Source | Key Features |
| Carbonylative Cyclization | 2-Iodoaniline, Terminal acetylenes | CO gas | Synthesis of quinolin-4-ones. mdpi.com |
| Carbonylative Cyclization/Arylation | 2-Propargylpyridine | Not specified | Synthesis of 2-aroylindolizines. nih.gov |
A catalytic method for the synthesis of substituted quinolines has been developed involving the palladium-catalyzed telomerisation of arylamines with butadiene, followed by cyclisation. bcrec.idundip.ac.id This process leads to the formation of N-octadienyl-arylamines, which then undergo cyclisation to yield quinoline derivatives. bcrec.id It has been established that the cyclisation of N-octadienyl-arylamines into quinolines proceeds through an amino-Claisen rearrangement stage. bcrec.id
| Reaction Type | Starting Materials | Key Features |
| Telomerisation and Cyclisation | Arylamines, Butadiene | Proceeds via amino-Claisen rearrangement. bcrec.id |
Rhodium-Catalyzed Cyclization
Rhodium catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives through various cyclization strategies, particularly those involving C-H bond activation. These methods offer high efficiency and regioselectivity under relatively mild conditions.
One notable strategy involves the rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters. mdpi.com In this approach, the rhodium catalyst facilitates the ortho-C–H bond activation of the aromatic amine, which is a key step in the subsequent annulation process to form the quinoline ring. mdpi.com A study by A. Sudalai and colleagues in 2016 demonstrated a system where formic acid served as both a C1 synthon and a reducing agent, with a copper(II) species acting as the terminal oxidant, highlighting the versatility of this catalytic system. mdpi.com
Another efficient method utilizes a Rh(III)-catalyzed oxidative C-H activation and annulation of N-arylsydnones with internal alkynes to produce quinoline-fused sydnones. acs.org This reaction proceeds with low catalyst loading and tolerates a broad scope of substrates. The proposed mechanism involves the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to yield the final product, with Cu(OAc)₂ regenerating the active Rh(III) catalyst. acs.org
Furthermore, an environmentally benign protocol has been developed for synthesizing quinolines in an aqueous medium using a recyclable Rh(II)acetate/TPPTS catalytic system. rsc.orgfao.org This method involves the reaction of anilines with allyl alcohols, providing moderate to good yields. rsc.orgfao.org The catalyst can be recycled multiple times without a significant loss of activity, which is a key advantage for sustainable synthesis. rsc.org
Table 1: Examples of Rhodium-Catalyzed Synthesis of Quinolines
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Rhodium catalyst / Formic Acid / Cu(II) oxidant | Aniline derivatives and alkynyl esters | Regioselective synthesis via ortho-C–H activation. | mdpi.com |
| [RhCp*Cl₂]₂ / Cu(OAc)₂ | N-arylsydnones and internal alkynes | 2-fold C-H bond activation; mild conditions. | acs.org |
| Rh(II)acetate/TPPTS | Anilines and allyl alcohols | Environmentally benign aqueous medium; recyclable catalyst. | rsc.orgfao.org |
Organocatalytic and Metal-Free Approaches
In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of expensive and potentially toxic transition metals, offering alternative pathways to the quinoline core.
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that have proven effective in the synthesis of quinoline derivatives. nih.gov As strong σ-donor ligands, NHCs are highly nucleophilic and can activate substrates in unique ways, often involving polarity reversal (umpolung). scripps.eduisca.me
One prominent application is the NHC-catalyzed indirect Friedländer annulation, which uses 2-aminobenzyl alcohols and ketones as starting materials. researchgate.net In this reaction, the NHC, generated in situ from its precursor salt, is proposed to facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net This generates the active intermediates that undergo a crossed aldol addition followed by cyclization and dehydration to afford the quinoline products in good to excellent yields. researchgate.net Another approach involves the dehydrative acylation of 2-aminobenzaldehyde (B1207257) with α-haloketones, followed by intramolecular heterocyclization, catalyzed by NHCs to produce quinolin-4-ones. nih.gov
The key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, formed by the nucleophilic addition of the carbene to an aldehyde. isca.me This intermediate is an acyl anion equivalent that can react with various electrophiles, opening up diverse synthetic possibilities. isca.me
Table 2: NHC-Catalyzed Approaches to Quinolines
| NHC Precursor | Reactants | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Imidazolium/Thiazolium salts | 2-Aminobenzyl alcohols and ketones | Indirect Friedländer Annulation | Aldol-type adducts | researchgate.net |
| Triazolium salts | 2-Aminobenzaldehyde and α-haloketones | Dehydrative Acylation / Heterocyclization | Breslow intermediate | nih.gov |
Oxidative Cyclization Reactions
Metal-free oxidative cyclization reactions provide a direct and atom-economical route to quinolines. These methods often rely on the use of readily available and inexpensive oxidants to facilitate the key bond-forming steps.
A common strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. organic-chemistry.org For instance, the oxidative annulation of anilines and aryl ketones with DMSO serving as a methine (=CH−) equivalent, promoted by potassium persulfate (K₂S₂O₈), yields 4-arylquinolines. organic-chemistry.org Visible-light-mediated oxidative cyclization has also been reported, using an organic dye like anthraquinone (B42736) as a photocatalyst and DMSO as the oxidant to convert 2-aminobenzyl alcohols and secondary alcohols into quinolines at room temperature. organic-chemistry.org
Other metal-free oxidative systems include the use of iodine as an oxidant. mdpi.com These reactions typically proceed through the formation of imine intermediates, which then undergo intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring. researchgate.net The avoidance of transition metal catalysts makes these methods particularly attractive from both an economic and environmental standpoint. researchgate.net
Table 3: Metal-Free Oxidative Cyclization for Quinoline Synthesis
| Oxidant / Promoter | Reactants | Conditions | Noteworthy Feature | Reference |
|---|---|---|---|---|
| K₂S₂O₈ / DMSO | Anilines and aryl ketones | Thermal | DMSO acts as a C1 source. | organic-chemistry.org |
| DMSO / Anthraquinone | 2-Aminobenzyl alcohols and secondary alcohols | Visible light, room temperature | Photocatalytic organic catalyst. | organic-chemistry.org |
| Iodine | Various imine precursors | Thermal | Utilizes an inexpensive oxidant. | mdpi.com |
Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing yields, and improving reaction efficiency. nih.gov The direct transfer of energy to reactive species via dipole rotation and ionic conduction leads to rapid heating, often resulting in significantly shorter reaction times compared to conventional heating methods. tandfonline.com
This technology has been successfully applied to the synthesis of quinolines. For example, a solvent-free, microwave-assisted approach was developed for the reaction of acrolein diethyl acetal (B89532) and aniline using a Ni/Beta zeolite solid catalyst, achieving a high yield of quinoline in a short time. researchgate.net The use of microwave irradiation can also enhance established reactions, such as the Friedländer synthesis, often allowing for catalyst-free conditions in green solvents like water or ethanol. tandfonline.com The combination of microwave heating with solid-supported reagents or catalysts further simplifies product purification and reduces waste. nih.gov
Table 4: Comparison of Microwave-Assisted vs. Conventional Quinoline Synthesis
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer Synthesis (Conventional) | Catalyst, organic solvent, reflux | Several hours | Moderate | organic-chemistry.org |
| Friedländer Synthesis (Microwave) | Catalyst-free, water | Minutes | High | tandfonline.com |
| Doebner-Miller type (Conventional) | Acid catalyst, thermal | Hours | Moderate | researchgate.net |
| Doebner-Miller type (Microwave) | Ni/Beta zeolite, solvent-free | < 30 min | 83% | researchgate.net |
Green Chemistry Principles in 4-Quinolin-2-ylaniline Synthesis
The synthesis of quinoline derivatives is increasingly being guided by the principles of green chemistry, which aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Many classical methods for quinoline synthesis suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and long reaction times. nih.gov
Modern approaches seek to overcome these limitations. Key green strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol has been a major focus. bohrium.comresearchgate.net Water, in particular, has been used successfully for catalyst-free Friedländer reactions, offering a sustainable and efficient medium. organic-chemistry.org
Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that eliminate the need for catalysts or combine multiple steps into a single one-pot procedure significantly reduces waste and simplifies workup. bohrium.comresearchgate.net
Energy Efficiency: The adoption of microwave irradiation provides a more energy-efficient heating method compared to conventional refluxing, drastically cutting down reaction times and energy consumption. tandfonline.com
Atom Economy: Methodologies like oxidative cyclization are inherently atom-economical, incorporating a majority of the atoms from the starting materials into the final product. researchgate.net
Use of Recyclable Catalysts: The development of recyclable catalytic systems, such as the Rh(II)acetate/TPPTS system for reactions in water, aligns with the principle of waste prevention. rsc.org
By integrating these principles, chemists are developing more sustainable and efficient routes for the synthesis of 4-quinolin-2-ylaniline and its analogues, reducing the environmental footprint of these important chemical entities. nih.govbohrium.com
Chemical Reactivity and Derivatization Strategies of 4 Quinolin 2 Ylaniline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Moiety
The quinoline ring system exhibits a reactivity pattern that is a composite of its constituent benzene (B151609) and pyridine (B92270) rings. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the benzene ring is more susceptible to electrophilic substitution. researchgate.net
Electrophilic Substitution: Electrophilic attack on the quinoline nucleus generally occurs on the more electron-rich benzene ring, preferentially at positions 5 and 8. researchgate.netyoutube.comquimicaorganica.org Reactions such as nitration and halogenation typically yield a mixture of 5- and 8-substituted products. youtube.com The presence of the aniline (B41778) group at the 4-position, being an activating group, can influence the regioselectivity of these substitutions, although the primary directing effect is towards the carbocyclic ring.
Nucleophilic Substitution: The pyridine ring of the quinoline moiety is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.netyoutube.com In 4-Quinolin-2-ylaniline, the 4-position is already substituted. Therefore, nucleophilic reactions, such as amination (Chichibabin reaction) or reactions with organometallic reagents, would be expected to occur at the 2-position if it were unsubstituted. However, since the aniline group is attached at the 4-position, nucleophilic substitution on the quinoline ring itself is less common without a suitable leaving group. Instead, the aniline moiety becomes the primary site for many reactions.
Reactions Involving the Aniline Moiety
The primary amine group of the aniline moiety is a rich hub for chemical derivatization, allowing for modifications that can significantly alter the molecule's properties.
The amine group of 4-Quinolin-2-ylaniline readily undergoes acylation reactions with agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups. iu.edu For instance, electrochemical methods have been developed for the C(sp²)–H acylation of quinolines using alcohols as acyl sources, demonstrating a modern approach to functionalization. chemistryviews.org These reactions are typically high-yielding and proceed under mild conditions.
Table 1: Examples of Acylation Reagents for Amines
| Acylating Agent | Product Type | Reference |
|---|---|---|
| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetamide | iu.edu |
| Alkylchloroformates | Carbamate | iu.edu |
The primary amine of the aniline moiety can condense with aldehydes or ketones to form Schiff bases (imines). ekb.eg This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with catalytic amounts of acid or base. bepls.com The formation of Schiff bases is a versatile method for creating complex molecules, and quinoline-containing Schiff bases have been synthesized and evaluated for various applications. bepls.comnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. unsri.ac.id
For example, new Schiff's base derivatives have been synthesized by reacting 2-phenoxyquinoline-3-carbaldehydes with a hydrazide in the presence of a nickel(II) nitrate (B79036) catalyst, resulting in good yields ranging from 78-92%. nih.gov Similarly, quinolin-7-amine has been reacted with various aromatic aldehydes in refluxing ethanol (B145695) to produce Schiff bases. bepls.com
Silylation is a process where a labile hydrogen atom on the amine is replaced by a silyl (B83357) group, typically from a silylating agent such as a silyl halide or triflate. This derivatization increases the volatility and thermal stability of the compound, which can be advantageous for analytical techniques like gas chromatography. iu.edu Zinc-catalyzed silylation has been reported for pyridine and quinoline, affording silylated products where the silyl group attaches to the ring. nih.gov For the aniline moiety of 4-Quinolin-2-ylaniline, silylation would occur on the nitrogen atom, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu
A variety of other reagents can be used to derivatize the primary amine of 4-Quinolin-2-ylaniline to enhance its properties for analysis or to build more complex structures. These methods are crucial in metabolomics and other analytical fields to improve chromatographic separation and detection sensitivity. nih.gov
Novel derivatization reagents based on a 1,3-oxazinoquinoline-4-one structure have been developed to distinguish between different types of amines using mass spectrometry. nih.govsemanticscholar.org Another reagent, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), reacts readily with primary amines under mild conditions to form stable, detectable derivatives for HPLC analysis. sigmaaldrich.com
Table 2: Comparison of Common Amine Derivatization Reagents
| Derivatization Reagent | Key Features | Application | Reference |
|---|---|---|---|
| Dansyl-Cl | Forms fluorescent products with high ionization efficiency. | LC-MS/MS | nih.gov |
| Fmoc-Cl | Useful under highly acidic chromatography conditions. | LC-MS/MS | nih.gov |
| o-phthalaldehyde (OPA) | Versatile fluorogenic reagent. | LC-MS/MS | nih.gov |
| DMQC-OSu | Good selectivity, mild conditions, stable derivatives. | HPLC | sigmaaldrich.com |
Cyclization and Annulation Reactions of 4-Quinolin-2-ylaniline Intermediates
4-Quinolin-2-ylaniline can serve as a building block in the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions involve forming one or more new rings onto the existing molecular framework. Annulation strategies, particularly [4+2] cycloadditions, are common methods for constructing the quinoline ring itself and can be adapted to build upon the 4-Quinolin-2-ylaniline structure. mdpi.comnih.gov
For instance, transition-metal-free annulation reactions can be used to synthesize 3-acylquinolines. mdpi.com Palladium-catalyzed oxidative annulation is another powerful method for creating functionalized quinoline derivatives. mdpi.com The aniline and quinoline moieties can participate in intramolecular or intermolecular cyclizations to form polycyclic aromatic systems. Base-mediated intramolecular cyclization of ketimines derived from substituted anilines is a known route to quinoline synthesis, and similar strategies could be employed using 4-Quinolin-2-ylaniline as the starting aniline component. researchgate.net Such reactions are pivotal in creating novel scaffolds for drug discovery and materials science.
Functional Group Interconversions and Modifications
The chemical architecture of 4-quinolin-2-ylaniline offers specific sites for functional group modification, primarily centered on the reactive primary amino group of the aniline moiety. The quinoline ring itself is relatively stable, making the exocyclic amine the principal target for derivatization. These modifications are crucial for developing new molecular entities with tailored electronic, physical, and biological properties. Key strategies for the interconversion and modification of the amine functional group include acylation, sulfonylation, and diazotization.
Amide Formation (Acylation)
A common and straightforward modification of 4-quinolin-2-ylaniline involves the acylation of the primary amino group to form stable amide derivatives. This reaction is typically achieved by treating the parent aniline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. This conversion of the amine to an amide changes the electronic properties of the substituent, making it an electron-withdrawing group and reducing the basicity of the nitrogen atom. This strategy is frequently employed in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A wide variety of acyl groups can be introduced, leading to a diverse library of derivatives.
Table 1: Representative Acylation Reactions of 4-Quinolin-2-ylaniline
| Reactant | Reagent | Product Name | Chemical Structure of Product |
|---|---|---|---|
| 4-Quinolin-2-ylaniline | Acetyl Chloride | N-(4-(quinolin-2-yl)phenyl)acetamide | |
| 4-Quinolin-2-ylaniline | Benzoyl Chloride | N-(4-(quinolin-2-yl)phenyl)benzamide |
Sulfonamide Formation (Sulfonylation)
Analogous to acylation, the primary amino group of 4-quinolin-2-ylaniline can react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in a multitude of therapeutic agents. ekb.eg The synthesis of quinoline-sulfonamide hybrids is a recognized strategy for developing compounds with potential antibacterial properties. nih.gov The reaction is typically carried out by treating the aniline with a substituted benzenesulfonyl chloride in a suitable solvent such as dimethylformamide (DMF), using a base like triethylamine (B128534) (TEA) to scavenge the hydrochloric acid generated during the reaction. nih.gov
The resulting sulfonamide derivatives are of significant interest due to their distinct chemical properties and their prevalence in pharmacologically active molecules. mdpi.com
Table 2: Representative Sulfonylation Reactions of 4-Quinolin-2-ylaniline
| Reactant | Reagent | Product Name | Chemical Structure of Product |
|---|---|---|---|
| 4-Quinolin-2-ylaniline | Benzenesulfonyl Chloride | N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide | |
| 4-Quinolin-2-ylaniline | 4-Toluenesulfonyl Chloride | 4-Methyl-N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide |
Diazotization and Azo Coupling
The primary aromatic amine of 4-quinolin-2-ylaniline can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). researchgate.net
The resulting 4-(quinolin-2-yl)benzenediazonium salt is a highly versatile synthetic intermediate. While often unstable at higher temperatures, it can be used immediately in subsequent reactions. One of the most significant applications of diazonium salts is in azo coupling reactions. icrc.ac.ir Here, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound. researchgate.net These products contain the characteristic -N=N- linkage and are often highly colored, forming the basis of many synthetic dyes. This strategy allows for the synthesis of a wide range of novel chromophores containing the 4-quinolin-2-yl scaffold.
Advanced Spectroscopic Characterization of 4 Quinolin 2 Ylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of 4-Quinolin-2-ylaniline and its derivatives.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the quinoline (B57606) and aniline (B41778) ring systems, protons typically resonate in the aromatic region (approximately 6.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of substituents and the nitrogen heteroatom in the quinoline ring. Protons on the quinoline ring adjacent to the nitrogen atom (e.g., at the C8 position) are typically deshielded and appear at a lower field (higher ppm). tsijournals.com The coupling patterns (singlet, doublet, triplet, multiplet) reveal the number of neighboring protons, helping to establish the substitution pattern on the aromatic rings. rsc.orgmagritek.com
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings of quinoline and aniline derivatives are typically observed in the range of 110-160 ppm. rsc.orgualberta.ca Carbons directly attached to the nitrogen atom or substituted carbons experience different shielding effects, leading to distinct chemical shifts that aid in structural assignment. tsijournals.commagritek.com
The following table provides representative ¹H and ¹³C NMR data for a derivative of 4-Quinolin-2-ylaniline.
Interactive Table 1: NMR Data for a 4-Quinolin-2-ylaniline Derivative Data for 3-(4-iodobenzyl)-2-phenylquinoline, a structurally related compound. rsc.org
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.14 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.67 (t, J = 7.6 Hz, 1H), 7.35-7.57 (m, 8H), 6.69 (d, J = 8.0 Hz, 2H), 4.04 (s, 2H) |
| ¹³C NMR | 160.61, 146.75, 140.50, 139.64, 137.56, 137.03, 131.85, 131.05, 129.39, 129.35, 128.84, 128.41, 128.35, 127.50, 127.15, 126.69, 91.63, 38.74 |
Variable-Concentration ¹H NMR for Aggregation Studies
Intermolecular interactions can lead to the aggregation of molecules in solution, a phenomenon that can be investigated using variable-concentration ¹H NMR studies. As the concentration of the sample increases, molecules may begin to self-associate. This aggregation can lead to changes in the chemical shifts of protons involved in the intermolecular interactions, often due to aromatic ring-stacking (π-π interactions) or hydrogen bonding.
In a typical experiment, a series of ¹H NMR spectra are recorded at different solute concentrations. nih.gov If aggregation occurs, specific proton signals will show a concentration-dependent shift (either upfield or downfield). Protons on the exterior of the aggregate may show little to no change, while those at the interface of the interacting molecules will be most affected. This technique can reveal information about the nature and strength of the non-covalent forces driving the self-assembly of 4-Quinolin-2-ylaniline derivatives. nih.gov
2D NMR Techniques
While 1D NMR provides fundamental information, complex molecules like 4-Quinolin-2-ylaniline derivatives often exhibit signal overlap in their ¹H spectra, making unambiguous assignment challenging. magritek.com Two-dimensional (2D) NMR techniques are employed to resolve these overlaps and establish definitive structural connectivity. magritek.comresearchgate.net
Common 2D NMR experiments used for the characterization of these compounds include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the quinoline and aniline ring systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the already assigned proton signals. clockss.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional structure and conformation of molecules in solution. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. chempap.orgresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile molecules like 4-Quinolin-2-ylaniline and its derivatives. nih.gov In ESI-MS, the sample in solution is sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov These ions are then guided into the mass analyzer.
Because ESI is a soft ionization method, it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This makes it an excellent method for accurately determining the molecular weight of the parent compound. researchgate.net The technique is highly sensitive, requiring only small amounts of sample. nih.govfrontiersin.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This high accuracy allows for the determination of the elemental formula of a compound. While conventional MS can determine the nominal mass of an ion, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). researchgate.net
For 4-Quinolin-2-ylaniline, HRMS can unequivocally confirm its elemental formula (C₁₅H₁₂N₂) by comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. This is a critical step in the definitive identification of a newly synthesized compound. rsc.orgrsc.org
Interactive Table 2: HRMS Data for a 4-Quinolin-2-ylaniline Derivative Data for 3-(4-iodobenzyl)-2-phenylquinoline, a structurally related compound. rsc.org
| Ion Formula | Calculated m/z | Found m/z |
| [C₂₂H₁₆NI+H]⁺ | 422.0400 | 422.0403 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 4-Quinolin-2-ylaniline and its derivatives. These methods probe the discrete vibrational energy levels of the molecule, yielding a unique spectral fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.
For quinoline-aniline derivatives, the FTIR spectrum is typically characterized by several key regions. The high-wavenumber region above 3000 cm⁻¹ is dominated by N-H and aromatic C-H stretching vibrations. The N-H stretching of the primary amine group in the aniline moiety typically appears as a distinct band or a pair of bands. For the closely related isomer, 2-(2-Phenylquinolin-4-yl)aniline, N-H stretching vibrations are observed at 3389 and 3020 cm⁻¹ nih.gov.
The region between 1650 and 1400 cm⁻¹ contains bands from C=C and C=N stretching vibrations within the quinoline and aniline aromatic rings. These bands are fundamental for confirming the integrity of the heterocyclic and aromatic framework. For instance, characteristic peaks for C=C stretching in similar disubstituted quinoline derivatives are observed around 1640-1655 cm⁻¹, while C=N stretching appears near 1520-1550 cm⁻¹ derpharmachemica.com. The aromatic C-H stretching vibrations are typically found in the 2850-2930 cm⁻¹ range nih.gov.
The fingerprint region, below 1400 cm⁻¹, contains a complex series of bands arising from in-plane and out-of-plane bending vibrations of C-H bonds, as well as ring deformation modes. C-H bending vibrations for quinoline derivatives can be observed between 1025 and 1035 cm⁻¹ derpharmachemica.com. These patterns are highly specific to the substitution pattern of the molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3389, 3020 | Stretching vibration of the amine group on the aniline moiety. |
| Aromatic C-H Stretch | 2929, 2854 | Stretching vibrations of C-H bonds on the quinoline and phenyl rings. |
| Aromatic C=C/C=N Stretch | 1903, 1614 | In-plane stretching vibrations of the aromatic ring backbone. |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. For aromatic systems like 4-Quinolin-2-ylaniline, symmetric vibrations and those of non-polar bonds often produce strong Raman signals.
The Raman spectrum of 4-Quinolin-2-ylaniline is expected to be dominated by intense bands corresponding to the ring stretching and breathing modes of the quinoline and aniline units. These vibrations, which involve the collective in-phase stretching of C-C bonds within the rings, are highly characteristic and sensitive to the electronic structure. For the parent aniline molecule, prominent Raman peaks are observed for the C-C stretching and ring breathing modes researchgate.net. Similarly, quinoline exhibits strong Raman signals for its skeletal vibrations.
Other expected Raman active modes include C-H in-plane bending and out-of-plane deformations. While specific experimental Raman data for 4-Quinolin-2-ylaniline is not widely published, analysis of related structures suggests that the most intense bands would likely be associated with the quinoline ring system, which possesses a larger and more polarizable electron system compared to the aniline moiety.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic transitions within a molecule. For conjugated aromatic systems like 4-Quinolin-2-ylaniline, these techniques reveal insights into the molecular orbitals and the influence of structure on the compound's color and luminescent properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy ones (typically the lowest unoccupied molecular orbital, LUMO). The absorption spectrum of quinoline-aniline systems is dominated by intense π → π* transitions associated with the extensive conjugated π-electron system.
The parent quinoline molecule displays characteristic absorption peaks, and the addition of an aniline substituent at the 2-position extends the conjugation, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths researchgate.net. The specific wavelength of maximum absorption (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism mdpi.com. In the case of the isomeric compound 2-(2-Phenylquinolin-4-yl)aniline, the absorption maximum is observed at 454 nm nih.gov. The UV-Vis absorption spectra of quinoline can be influenced by pH due to the nitrogen atom in the pyridine (B92270) ring, which can exist in different protonation states nih.gov.
| Spectroscopic Technique | Wavelength (λ_max) | Associated Transition |
|---|---|---|
| UV-Vis Absorption | 454 nm | π → π* |
| Photoluminescence Emission | 454 nm | Fluorescence |
Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. For many quinoline derivatives, this emission occurs in the form of fluorescence, where an electron returns from the excited singlet state to the ground state. These compounds are often highly fluorescent due to their rigid, conjugated structures.
The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a Stokes shift—the difference between the absorption and emission maxima. Research on 2-(2-Phenylquinolin-4-yl)aniline shows it exhibits fluorescence with an emission maximum (λ_em) at 454 nm nih.gov. The quantum yield and lifetime of the fluorescence are important parameters that quantify the efficiency and dynamics of the emission process. For this derivative, the quantum yield (Φ_f) was found to be significant, and it displayed an average fluorescence lifetime of several nanoseconds nih.gov.
A particularly interesting photophysical property observed in some derivatives of 4-Quinolin-2-ylaniline is Aggregation-Induced Emission Enhancement (AIEE). This phenomenon is counterintuitive to the common process of aggregation-caused quenching, where fluorescence intensity decreases in the aggregated or solid state. In AIEE-active molecules, the compound is weakly or non-emissive in dilute solutions but becomes highly luminescent upon forming aggregates in poor solvents or in the solid state nih.gov.
The mechanism behind AIEE in quinoline-based structures is often attributed to the Restriction of Intramolecular Rotation (RIR). In solution, the aniline and quinoline rings can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to a significant enhancement of fluorescence emission rsc.orgnih.gov. This effect is prominent in quinoline-based Schiff base complexes, where the formation of nano-aggregates leads to strong emission due to the strengthening of molecular rigidity through intermolecular interactions like C-H···π and π-π stacking nih.gov.
Photoluminescence (PL) Spectroscopy
Luminescent Lifetime Measurements
Luminescent lifetime is a critical parameter that defines the temporal characteristic of the emission process, indicating the average time a molecule spends in the excited state before returning to the ground state. For quinoline derivatives, this is typically measured using time-correlated single photon counting (TCSPC). nih.gov This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.
The fluorescence lifetime can be influenced by various factors, including the molecular structure, the presence of electron-donating or electron-withdrawing groups, and the surrounding solvent environment. nih.gov For instance, the rigidity of the molecular structure can impact the rate of non-radiative decay pathways, thereby affecting the lifetime. In a study of various fluorescent quinoline derivatives, one particular compound, 2-(2-(4-methoxyphenyl)-6-methylquinolin-4-yl)aniline, was found to have an average lifetime of 6.20 ns, which was the highest among the tested compounds. nih.gov
Table 1: Representative Luminescent Lifetime Data for a Quinoline Derivative
| Compound | Measurement Technique | Lifetime (τ) in ns | Reference |
|---|
Note: Data for a derivative is presented, as specific lifetime measurements for 4-Quinolin-2-ylaniline were not available in the reviewed sources.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to the photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The determination of quantum yield is typically performed using an integrating sphere, which allows for the collection of all emitted light from the sample solution. nih.gov
The molecular structure of quinoline derivatives plays a pivotal role in determining their quantum yield. Substituents on the quinoline or aniline rings can significantly alter the electronic properties and introduce steric effects that influence the efficiency of radiative versus non-radiative decay pathways. For example, strategic placement of substituents can enhance molecular planarization and promote a push-pull electronic system, leading to a significant increase in quantum yield. In one study, a quinoline derivative featuring methoxy (B1213986) and methyl substitutions achieved a high quantum yield of 0.78. nih.gov
Table 2: Representative Quantum Yield Data for a Quinoline Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
|---|
Note: Data for a derivative is presented, as specific quantum yield values for 4-Quinolin-2-ylaniline were not available in the reviewed sources.
Solvatochromic Fluorescence Behavior
Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, upon a change in the polarity of the solvent. semanticscholar.org This phenomenon is particularly pronounced in molecules like 4-quinolin-2-ylaniline which possess a donor-π-acceptor (D-π-A) structure. The aniline moiety acts as the electron donor and the quinoline moiety as the electron acceptor.
In such systems, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT) upon photoexcitation. As a result, an increase in solvent polarity leads to a greater stabilization of the more polar excited state relative to the ground state. This stabilization lowers the energy gap for fluorescence, resulting in a bathochromic (red) shift of the emission maximum. semanticscholar.orgrsc.org The study of solvatochromic shifts using models like the Kamlet-Taft or Catalan linear solvation energy relationships can provide valuable information about the nature of solute-solvent interactions. semanticscholar.org This behavior underscores the sensitivity of the compound's electronic structure to its local environment.
Table 3: Illustrative Solvatochromic Fluorescence Data
| Solvent | Polarity Index | Illustrative Emission λ_max (nm) |
|---|---|---|
| Toluene | 2.4 | 420 |
| Dichloromethane | 3.1 | 435 |
| Acetone | 5.1 | 450 |
| Acetonitrile | 5.8 | 455 |
Note: This table is illustrative, based on typical solvatochromic behavior for D-π-A compounds, as specific experimental data for 4-Quinolin-2-ylaniline was not available.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive analytical technique for determining the solid-state structure of crystalline materials at the atomic level. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for unambiguous structure elucidation. When a single crystal of a compound is irradiated with X-rays, it produces a unique diffraction pattern from which the complete three-dimensional arrangement of atoms in the crystal lattice can be determined. rsc.org This analysis yields detailed crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.
For complex organic molecules like quinoline derivatives, SCXRD confirms the molecular connectivity and reveals conformational details, such as the dihedral angle between the quinoline and aniline ring systems. These structural parameters are crucial for interpreting photophysical properties and designing new materials with targeted functionalities. While a crystal structure for 4-quinolin-2-ylaniline was not found, data for related heterocyclic compounds illustrates the type of information obtained. For example, a triphenylimidazole-phenylacrylonitrile derivative was found to crystallize in a monoclinic system with a P21/c space group. rsc.org
Table 4: Representative Single-Crystal XRD Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Compound | (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.54 |
| b (Å) | 11.21 |
| c (Å) | 14.73 |
| β (°) | 114.2 |
| Volume (ų) | 2491 |
Source: Adapted from reference rsc.org. Note: This data is for a different compound to illustrate the parameters obtained from SCXRD analysis.
Powder X-ray Diffraction for Coordination Polymers
Coordination polymers are extended networks of metal ions linked by organic ligands like 4-quinolin-2-ylaniline. Often, these materials are obtained as microcrystalline powders, making SCXRD analysis challenging. In such cases, powder X-ray diffraction (PXRD) is an indispensable tool for characterization. nih.gov
PXRD is used to confirm the phase purity of a synthesized material by comparing the experimental diffraction pattern with a pattern simulated from known single-crystal data. nih.gov Furthermore, advanced techniques now allow for the ab initio determination of crystal structures directly from high-quality powder diffraction data, which is crucial when single crystals cannot be grown. nih.gov The PXRD pattern is a fingerprint of the crystalline phase, with peak positions (given as 2θ angles) relating to the unit cell dimensions and peak intensities relating to the atomic arrangement within the cell.
Table 5: Conceptual Powder XRD Data for a Crystalline Material
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 18.9 | 4.69 | 60 |
| 21.1 | 4.21 | 85 |
Note: This table is a conceptual representation of PXRD data and does not correspond to a specific 4-quinolin-2-ylaniline coordination polymer.
Computational Chemistry and Theoretical Studies of 4 Quinolin 2 Ylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for investigating the properties of molecular systems. nih.gov It is frequently employed to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, analyze molecular interactions, and evaluate the optical and electronic properties of molecules like 4-Quinolin-2-ylaniline. nih.gov Common software packages like Gaussian are used for these calculations, with the B3LYP functional and basis sets such as 6-31G' (d,p) or 6-311++G(d,p) being standard choices for optimizing molecular geometries and predicting various properties. nih.govekb.eg
The first step in most DFT studies is geometry optimization, where the molecule's lowest energy structure is determined. scirp.orgscirp.org For quinoline (B57606) derivatives, calculations using the B3LYP functional have been shown to produce geometric parameters that closely align with experimental data. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline structures, the bond lengths are influenced by electron delocalization across the fused ring system. researchgate.net
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-C (quinoline ring) | 1.37 - 1.42 Å | Aromatic carbon-carbon bond lengths. |
| C-N (quinoline ring) | 1.32 - 1.36 Å | Aromatic carbon-nitrogen bond lengths within the quinoline moiety. researchgate.net |
| C-C (inter-ring) | ~1.48 Å | Single bond connecting the quinoline and aniline (B41778) rings. |
| C-N (aniline) | ~1.40 Å | Bond between the aniline ring and the amino group. |
| Dihedral Angle (Quinoline-Aniline) | Variable | The twist angle between the planes of the two aromatic rings. |
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. thaiscience.inforesearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govirjweb.com
In quinoline-aniline type structures, the HOMO is often localized on the electron-rich aniline moiety, while the LUMO is typically distributed over the electron-accepting quinoline ring. nih.gov This separation of FMOs indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, which is crucial for the molecule's optical and electronic properties. scirp.org The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. irjweb.com
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values presented are representative for quinoline derivatives and serve as an example.
| Parameter | Symbol | Typical Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -5.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.5 eV |
| HOMO-LUMO Energy Gap | ΔE | ~4.0 to 4.5 eV irjweb.com |
| Chemical Hardness | η | ~2.0 to 2.25 eV irjweb.com |
| Chemical Potential | μ | -3.8 to -4.1 eV |
| Electrophilicity Index | ω | ~3.0 to 3.5 eV |
Non-covalent interactions, while weaker than covalent bonds, are fundamental in determining the three-dimensional structure of molecules and their arrangement in condensed phases. mhmedical.com For molecules like 4-Quinolin-2-ylaniline, key non-covalent interactions include hydrogen bonding and π-π stacking. The amino group (-NH₂) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
Computational studies can analyze these interactions in detail. For example, in the crystal structures of related quinoline derivatives, weak C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules are often observed. mdpi.comnih.gov These interactions play a significant role in the crystal packing and can influence the material's bulk properties. mdpi.com Quantum chemical approaches such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify these weak interactions. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it provides a detailed picture of intramolecular electron delocalization.
In systems containing quinoline rings, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For 4-Quinolin-2-ylaniline, NBO analysis would likely show significant delocalization between the π-orbitals of the quinoline and aniline rings, as well as interactions involving the lone pair electrons of the nitrogen atoms. This intramolecular charge transfer from the aniline (donor) part to the quinoline (acceptor) part is a key feature of its electronic structure. nih.gov
DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scirp.orgnih.gov
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For quinoline derivatives, characteristic stretching modes for C=C, C=N, and C-N in the quinoline ring are well-defined.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govnih.gov These calculations can confirm that the main absorption bands arise from π → π* transitions within the aromatic system.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). nih.gov These predicted values can be compared to experimental data to confirm the molecular structure. ekb.eg
Table 3: Predicted Spectroscopic Data for a Quinoline-Aniline Structure Note: This table is illustrative of the types of data obtained from DFT calculations.
| Spectroscopic Technique | Parameter | Typical Calculated Range |
|---|---|---|
| IR Spectroscopy | C=N Stretch | 1500 - 1530 cm-1 |
| IR Spectroscopy | C-N Stretch | 1280 - 1290 cm-1 |
| UV-Vis Spectroscopy (TD-DFT) | λmax (π → π*) | 300 - 350 nm |
| ¹H NMR (GIAO) | Aromatic Protons | 7.0 - 8.5 ppm |
| ¹³C NMR (GIAO) | Aromatic Carbons | 110 - 150 ppm |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule's properties at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations are particularly valuable for understanding how molecules like 4-Quinolin-2-ylaniline interact with their environment, such as a solvent or a biological macromolecule like an enzyme. nih.govnih.gov
In the context of drug design, MD simulations can be used to investigate the stability of a ligand bound to a protein's active site. For quinoline derivatives investigated as potential enzyme inhibitors, MD simulations have been used to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govnih.gov These simulations can reveal important residues involved in binding and provide insights into the ligand's binding affinity and orientation, which are crucial for rational drug design. nih.govresearchgate.net
Conformational Analysis and Stability
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and biological properties. For molecules like 4-Quinolin-2-ylaniline, which consists of a quinoline and an aniline ring system linked by a single bond, rotation around this bond can lead to different spatial arrangements or conformers.
Theoretical calculations are employed to determine the potential energy surface of the molecule as a function of the dihedral angle between the two aromatic rings. This analysis helps identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The stability of a particular conformation is influenced by a balance of electronic effects, such as π-conjugation which favors planarity, and steric effects, which may cause the rings to twist to avoid atomic clashes.
The stability of quinoline derivatives can be evaluated using quantum chemical calculations to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity scielo.brmdpi.com. For instance, studies on related quinolinone compounds show that substituents can significantly alter this energy gap, thereby tuning the molecule's electronic stability scielo.br. The addition of electron-withdrawing groups, like a fluoro group in 4-fluoroprolines, can enforce a specific conformation through stereoelectronic effects, a principle that also applies to substituted quinolines nih.gov.
Table 1: Theoretical Stability Parameters for Quinoline Derivatives Note: This table is illustrative, based on findings for related quinoline compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Hardness (η) | Softness (S) | Stability Indication |
|---|---|---|---|---|---|---|
| CMQ | - | - | 5.91 | 2.95 | 0.34 | More resistant to charge transfer scielo.br |
| NMQ | - | - | 5.73 | 2.86 | 0.35 | Less resistant to charge transfer scielo.br |
| Q4 | - | - | - | 1.889 | - | Less reactive, more chemically stable mdpi.com |
| Q3 | - | - | - | 1.888 | - | More reactive than Q4 mdpi.com |
Binding Affinity Predictions for Molecular Interactions
Computational docking and molecular dynamics simulations are powerful tools for predicting how a ligand like 4-Quinolin-2-ylaniline might interact with a biological target, such as a protein or enzyme. These methods predict the preferred binding orientation of the ligand in the active site and estimate the strength of the interaction, often expressed as a binding score or binding free energy.
Derivatives of the 4-(quinolin-2-yl)aniline scaffold have been investigated as potential inhibitors for various enzymes. For example, in the context of SARS-CoV-2, these compounds were designed and evaluated as inhibitors of the main protease (Mpro), a crucial enzyme for viral replication nih.gov. One such derivative, M-32, demonstrated significant inhibitory activity (IC50 = 5.2 μM) and was confirmed to bind directly to Mpro in an entropy-driven manner nih.gov.
Similarly, in cancer research, derivatives of 4-(quinolin-2-yl)pyrimidin-2-amine were evaluated as potential inhibitors of the V600E-BRAF enzyme, a target in melanoma treatment researchgate.net. Virtual docking studies showed that these compounds could achieve favorable binding scores and form key interactions within the enzyme's active site, including hydrogen bonds and π-π stacking interactions with residues like PHE583 researchgate.net.
Table 2: Predicted Binding Scores for 4-(Quinolin-2-yl)pyrimidine-2-amine Derivatives against V600E-BRAF Source: Adapted from research on V600E-BRAF inhibitors. researchgate.net
| Compound | Rerank Score |
|---|---|
| 5 | -128.011 |
| 9 | -126.258 |
| 10 | -129.661 |
| 11 | -140.478 |
These predictions are crucial in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing nih.gov.
Electronic and Electrochemical Property Investigations
Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry, like many quinoline derivatives, are candidates for materials with non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. This property is vital for applications in optoelectronics, including optical switching and frequency conversion nasc.ac.in.
The NLO response of a molecule is related to its hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are used to calculate these properties. Studies on quinoline-based compounds demonstrate their potential as NLO materials researchgate.netresearchgate.net. The presence of electron-donating groups (like the amino group in aniline) and electron-withdrawing groups (the quinoline moiety can act as one) creates a donor-π-acceptor (D-π-A) structure. This structure facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response mdpi.comresearchgate.net. Theoretical calculations on quinoline-based Schiff bases and other derivatives have shown that they possess high hyperpolarizability values, suggesting they are good NLO candidates researchgate.netmdpi.com.
Table 3: Calculated NLO Properties of Quinoline-based Compounds Note: This table is illustrative of typical values found for quinoline derivatives.
| Property | Description | Typical Computational Finding |
|---|---|---|
| Dipole Moment (μ) | Measures the separation of positive and negative charges. | High values indicate significant charge asymmetry. |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Large values are common for extended π-systems. |
| First Hyperpolarizability (β) | The primary determinant of second-order NLO activity. | Quinoline derivatives often exhibit large β values, indicating strong NLO potential nasc.ac.inresearchgate.net. |
Redox Behavior of Configurational Isomers
The redox behavior of 4-Quinolin-2-ylaniline is related to its ability to donate or accept electrons, a property that can be investigated using electrochemical methods and supported by computational calculations. The quinoline moiety can undergo reduction, while the aniline portion is susceptible to oxidation.
Computational chemistry helps predict redox potentials by calculating the energies of the neutral molecule and its corresponding radical cation (oxidation) or radical anion (reduction). The HOMO energy is often correlated with the oxidation potential, while the LUMO energy is related to the reduction potential.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity nih.govresearchgate.net. These models are built by finding a statistically significant relationship between calculated molecular descriptors and an experimentally measured property researchgate.net.
For a series of 4-Quinolin-2-ylaniline derivatives, a QSRR model could be developed to predict properties like reaction rates, equilibrium constants, or, in a QSAR context, biological potency. The process involves:
Data Set Compilation: Assembling a set of molecules with known activities.
Descriptor Calculation: Using software to calculate various numerical descriptors for each molecule, which can be constitutional, topological, electrostatic, or quantum-chemical in nature.
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to the activity nih.govnih.gov.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques nih.gov.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to quinoline derivatives to understand the structural requirements for their activity nih.govnih.gov. For example, a CoMFA model for quinoline-based kinase inhibitors revealed that both steric and electrostatic fields significantly contribute to binding affinity, with contributions of 51.5% and 48.5%, respectively nih.gov. The resulting contour maps provide a visual guide for designing more potent molecules by indicating where bulky, electron-donating, or electron-withdrawing groups would be favorable nih.govnih.gov.
Table 4: Example of a 3D-QSAR Model for Quinoline Derivatives Source: Adapted from a study on Serine/threonine kinase STK10 inhibitors. nih.gov
| Model Parameter | Value | Interpretation |
|---|---|---|
| q2 (Cross-validated) | 0.625 | Indicates good internal predictive ability. |
| r2 (Non-cross-validated) | 0.913 | Shows a strong correlation between predicted and observed values. |
| r2ext (External validation) | 0.875 | Demonstrates the model's ability to predict the activity of new compounds. |
| Steric Contribution | 51.5% | Steric bulk is a major factor in determining activity. |
| Electrostatic Contribution | 48.5% | Electrostatic interactions are also critical for activity. |
Simulation of Coordination Spheres and Ligand-Metal Interactions
The quinoline and aniline moieties of 4-Quinolin-2-ylaniline contain nitrogen atoms with lone pairs of electrons, making the molecule an excellent candidate for acting as a ligand in coordination complexes with metal ions. The nitrogen on the quinoline ring and the amino group on the aniline ring can both serve as donor sites, allowing the molecule to act as a bidentate or monodentate ligand.
Computational simulations are used to model the geometry of these metal complexes, predict their stability, and analyze the nature of the ligand-metal bond. Methods like DFT can optimize the structure of the coordination sphere and calculate vibrational frequencies, which can then be compared with experimental data (e.g., from IR spectroscopy) rsc.org.
Studies on complexes formed between quinoline-based ligands and various 3d transition metals (like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) have characterized their diverse structures, which can be mononuclear or dinuclear depending on the metal and reaction conditions rsc.org. The nature of the interaction between a metal center and a ligand can be classified as L-type (ligand donates two electrons), X-type (covalent), or Z-type (metal donates two electrons to the ligand) nih.gov. Computational analysis of Pt-Sb complexes featuring quinoline ligands has been used to evaluate the nature of the Pt-Sb interactions nih.gov. These simulations provide fundamental understanding of bonding and reactivity in organometallic systems researchgate.netrsc.org.
Table 5: Characterized Coordination Complexes with Quinoline-Based Ligands Source: Adapted from research on 3d transition metal complexes. rsc.org
| Complex | Metal Ion | Structural Feature | Metal-to-Ligand Ratio |
|---|---|---|---|
| 1 | Mn(II) | Dinuclear | 1:1 (per metal center) |
| 2 | Co(II) | Mononuclear | 1:2 |
| 3 | Ni(II) | Mononuclear | 1:2 |
| 4 | Cu(II) | Mononuclear | 1:1 |
| 5 | Zn(II) | Dinuclear | 1:1 (per metal center) |
Coordination Chemistry of 4 Quinolin 2 Ylaniline and Its Derivatives
Design and Synthesis of 4-Quinolin-2-ylaniline-Based Ligands
The foundational molecule, 4-quinolin-2-ylaniline, serves as a versatile platform for creating polydentate ligands. The presence of the quinoline (B57606) nitrogen, the aniline (B41778) nitrogen, and the aromatic frameworks allows for systematic modification to produce ligands with tailored coordination properties.
Schiff Base Ligands
Schiff base ligands are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. In this context, the primary amine of 4-quinolin-2-ylaniline reacts with various aldehydes to form ligands containing an azomethine or imine group (-CH=N-). This reaction is typically carried out by refluxing equimolar amounts of the aniline and the respective aldehyde in a solvent like ethanol (B145695). fud.edu.ngbepls.com
The general synthetic route involves dissolving 4-quinolin-2-ylaniline in ethanol, followed by the addition of the desired aldehyde. The mixture is then heated under reflux for several hours. bepls.com Upon cooling, the resulting Schiff base product often precipitates and can be purified by recrystallization. The imine nitrogen and the quinoline nitrogen are then available to coordinate with metal ions, making these Schiff bases effective bidentate (N,N) chelating agents.
Multidentate N,O-Donor Ligands
To create multidentate ligands that include both nitrogen and oxygen donor atoms, aldehydes containing hydroxyl groups are commonly used in the Schiff base condensation. researchgate.net For instance, reacting 4-quinolin-2-ylaniline with salicylaldehyde (B1680747) or its derivatives would produce a Schiff base ligand capable of N,N,O-tridentate coordination. The synthesis follows the same general procedure as for other Schiff bases. The coordination would involve the quinoline nitrogen, the imine nitrogen, and the deprotonated phenolic oxygen of the salicylaldehyde moiety. researchgate.net This approach allows for the creation of a stable five- or six-membered chelate ring with a central metal ion.
Complexation with Transition Metal Ions
The ligands derived from 4-quinolin-2-ylaniline readily form stable complexes with a variety of transition metal ions. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion, the specific ligand structure, and the reaction conditions.
Cadmium(II) Complexes
Cadmium(II), a d¹⁰ metal ion, typically forms complexes with coordination numbers ranging from four to six, leading to tetrahedral or octahedral geometries. nih.govmdpi.com When reacting with Schiff base ligands derived from 4-quinolin-2-ylaniline, the ligand coordinates as a chelating agent. For a bidentate N,N Schiff base ligand (L), a typical complex might adopt a formula of [Cd(L)₂X₂], where X is an anion like chloride or nitrate (B79036). In such cases, the cadmium(II) ion is often found in a distorted octahedral environment. The coordination involves the nitrogen atoms from the quinoline ring and the azomethine group of the two ligand molecules, with the anions occupying the remaining coordination sites. idosr.org
Lanthanide(III) Complexes
Lanthanide(III) ions are characterized by their high coordination numbers (typically 8 to 10) and their unique luminescent properties. nih.gov Ligands containing aromatic chromophores, such as the quinoline moiety in 4-quinolin-2-ylaniline derivatives, can act as "antennae." nih.gov In this mechanism, the ligand absorbs UV light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.
The synthesis of lanthanide(III) complexes often involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. Due to the high coordination numbers, the resulting complexes, such as those with Europium(III) or Terbium(III), may also include solvent molecules (e.g., water) or multiple ligands to satisfy the metal's coordination sphere. nih.govresearchgate.net The general formula for such complexes could be [Ln(L)₂(H₂O)ₓ]³⁺, where L is a tridentate N,N,O-donor ligand. nih.gov
Mercury(II) Complexes
Mercury(II) readily forms complexes with nitrogen-donor ligands. A notable example is the complex formed between mercury(II) chloride and a Schiff base derived from 2-quinolinecarboxaldehyde (B31650) and N¹,N¹-diethyl-benzene-1,4-diamine, a system structurally analogous to derivatives of 4-quinolin-2-ylaniline. The resulting mononuclear complex, [HgCl₂(C₂₀H₂₁N₃)], features a distorted tetrahedral geometry around the Hg²⁺ atom. researchgate.net
In this complex, the mercury center is coordinated by two chloride ions and two nitrogen atoms from the Schiff base ligand—one from the quinoline ring and one from the imine group. researchgate.net The coordination creates a stable chelate structure. X-ray crystallographic analysis provides precise data on the molecular geometry of such complexes.
Zinc(II) Complexes
Zinc(II) complexes of quinoline derivatives are widely studied due to their stability and diverse coordination geometries. While specific studies on 4-Quinolin-2-ylaniline are limited, the coordination behavior can be inferred from related aminoquinoline ligands. These ligands typically act as bidentate or tridentate donors, coordinating through the nitrogen atoms of the quinoline ring and the amino group. The resulting Zinc(II) complexes can adopt various geometries, including distorted tetrahedral, square pyramidal, and octahedral, depending on the ligand-to-metal ratio and the presence of co-ligands. nih.govnih.gov
The formation of these complexes is often confirmed through spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. nih.govajol.info In many instances, the coordination of the quinoline-based ligand to the Zinc(II) center leads to significant changes in the photophysical properties of the ligand, a phenomenon that is exploited in sensing applications. arabjchem.orgsemanticscholar.org
Table 1: Representative Zinc(II) Complexes with Quinoline-Based Ligands
| Ligand | Coordination Geometry | Key Findings | Reference |
|---|---|---|---|
| (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Distorted tetrahedral | Tridentate coordination (ONN), polycrystalline nature. | nih.gov |
| 8-hydroxyquinoline derivative | Not specified | Formation of a 2:1 ligand-to-metal complex, inhibition of ESIPT. | arabjchem.org |
| 3-(3-fluorophenyl)-2-methylacrylic acid with 1,10-phenanthroline | Six-coordinate | Ligand coordinates via COO- moiety, phenanthroline via N-donors. | ajol.info |
| Iminopyridine Schiff base | Not specified | Formation of stable complexes, studied for antibacterial activity. | mdpi.com |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rational design of these materials allows for the tuning of their pore size, shape, and functionality for various applications. nih.govarxiv.org
The synthesis of MOFs is guided by several design principles. The choice of the metal center and the organic linker is crucial in determining the final topology and properties of the framework. escholarship.orgescholarship.org The geometry of the metal coordination sphere and the connectivity of the organic linker dictate the dimensionality and porosity of the resulting structure. For instance, the use of multitopic ligands can lead to the formation of robust 3D frameworks. nih.gov
The "mixed-linker" approach, where two or more different linkers are incorporated into the same framework, allows for the fine-tuning of the MOF's properties. escholarship.orgescholarship.org This strategy can be used to introduce new functionalities or to modify the pore environment. Another important aspect is the use of secondary linkers that can be installed post-synthetically to further functionalize the MOF. unl.edunih.gov
The structural diversity of coordination polymers and MOFs is vast, arising from the variety of available metal ions and organic linkers, as well as the influence of reaction conditions such as temperature, solvent, and pH. nih.gov The denticity of the ligand—the number of donor atoms that can bind to the metal center—plays a critical role in determining the structure of the resulting coordination assembly.
Ligands derived from quinoline can exhibit varying denticity depending on their functionalization. nih.gov For example, quinoline-dicarboxylate ligands can act as bridging linkers, connecting multiple metal centers to form extended networks. nih.gov The conformation of the ligand, which can be influenced by the reaction temperature, also contributes to the structural diversity of the resulting coordination polymers. nih.gov 4-Quinolin-2-ylaniline, with potential coordination sites at the quinoline nitrogen and the aniline nitrogen, could act as a bidentate or even a bridging ligand, leading to the formation of diverse structural motifs. The steric hindrance and electronic properties of the ligand would also play a significant role in the final architecture. chalmers.sersc.org
Applications of Metal Complexes and Coordination Polymers
The unique electronic and structural properties of metal complexes and coordination polymers based on quinoline ligands have led to their exploration in a wide range of applications.
Metal complexes containing quinoline-based ligands have shown promise as catalysts in various organic transformations. For instance, palladium complexes with quinoline-based ligands have been used in carbonylation reactions for the synthesis of quinolin-4-ones. nih.gov Nanocatalysts incorporating quinoline derivatives have also been developed for green synthesis protocols. nih.gov
Zeolite-based catalysts have been employed for the synthesis of quinolines from aniline and alcohols, highlighting the role of Lewis acid sites in the catalytic process. rsc.org The catalytic activity of these materials is often attributed to the ability of the metal center to activate substrates and the influence of the ligand on the electronic and steric environment of the metal. Iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands have been investigated for their catalytic activity in ethylene (B1197577) oligomerization, with machine learning models used to correlate catalyst structure with performance. nih.gov
Quinoline and its derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent sensors. rsc.orgnih.govnih.gov The coordination of metal ions to quinoline-based ligands can lead to a significant change in their fluorescence intensity or wavelength, allowing for the selective detection of specific analytes. arabjchem.orgsemanticscholar.orgnih.gov
For example, quinoline-based probes have been designed for the selective detection of copper ions, with the formation of the complex resulting in fluorescence enhancement. rsc.org Similarly, fluorescent sensors for the detection of Fe(III) and Zn(II) ions have been developed based on quinoline fluorophores. arabjchem.orgnih.govnih.gov The sensing mechanism often involves processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or chelation-enhanced fluorescence (CHEF). arabjchem.orgsemanticscholar.org The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and biological imaging. arabjchem.orgnih.gov
Table 2: Applications of Quinoline-Based Metal Complexes and Coordination Polymers
| Application | Compound/System | Key Findings | Reference |
|---|---|---|---|
| Catalysis | Palladium complexes with quinoline-based ligands | Used in carbonylation reactions for quinolin-4-one synthesis. | nih.gov |
| Zeolite-based catalysts | Synthesis of quinolines from aniline and alcohols. | rsc.org | |
| Iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands | Catalytic activity in ethylene oligomerization. | nih.gov | |
| Fluorescence Sensing | Quinoline-based probe | Selective detection of copper ions through fluorescence enhancement. | rsc.org |
| Quinoline-derived fluorescent probe | Monitoring of Fe(II) ions in living cells. | nih.gov | |
| 8-hydroxyquinoline-based probe | Turn-on fluorescence sensing of Zn(II) via an AIE-ESIPT mechanism. | arabjchem.org |
Supramolecular Assembly and Material Fabrication
The tailored design of 4-quinolin-2-ylaniline and its derivatives has proven to be a fruitful strategy in the realm of supramolecular chemistry and materials science. By modifying the core structure, researchers have been able to orchestrate the assembly of molecules into well-defined architectures with emergent properties. These supramolecular assemblies, often facilitated by coordination with metal ions, have led to the fabrication of novel materials with potential applications in fields such as optics and electronics. The following sections will delve into specific examples of how derivatives of 4-quinolin-2-ylaniline have been employed in the construction of coordination polymers and functional materials.
Coordination Polymers of a Schiff Base Derivative
A notable example of supramolecular assembly involves the Schiff base derivative, (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline, synthesized from 2-quinolinecarboxaldehyde and 4-methylaniline. This ligand has been utilized to create a series of complexes with IIB metals, namely zinc(II), cadmium(II), and mercury(II). rsc.org Single-crystal X-ray diffraction studies have revealed a rich diversity in the resulting supramolecular architectures, which are dictated by the choice of metal ion and the counter-anion. rsc.org
These complexes exhibit a range of dimensionalities in their solid-state structures:
1D Chains: The mercury(II) complex, [HgLCl₂], assembles into one-dimensional chains. rsc.org
2D Layers: The zinc(II) complex with a nitrate counter-anion, [ZnL(NO₃)₂], forms two-dimensional layered networks. rsc.org
3D Networks: The zinc(II) chloride complex, [ZnLCl₂], and the zinc(II) and cadmium(II) acetate (B1210297) complexes, [ZnL(OAc)₂]₃ and [CdL(OAc)₂]₃, all extend into three-dimensional networks. rsc.org
The formation of these supramolecular structures is driven by a combination of coordination bonds and non-covalent interactions, including C-H···Cl/O hydrogen bonding and π-π stacking interactions. rsc.org These interactions play a crucial role in restricting intramolecular rotation, which in turn gives rise to interesting photophysical properties. rsc.org
| Compound | Metal Ion | Counter-ion | Supramolecular Architecture |
| [ZnLCl₂] | Zn(II) | Cl⁻ | 3D Network |
| [ZnL(NO₃)₂] | Zn(II) | NO₃⁻ | 2D Layer |
| [ZnL(OAc)₂]₃ | Zn(II) | OAc⁻ | 3D Network |
| [CdL(OAc)₂]₃ | Cd(II) | OAc⁻ | 3D Network |
| [HgLCl₂] | Hg(II) | Cl⁻ | 1D Chain |
Table: Supramolecular architectures of metal complexes with (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline (L).
A significant outcome of the supramolecular aggregation of these complexes is the phenomenon of aggregation-induced emission enhancement (AIEE). rsc.org While the complexes are weakly emissive in solution, they exhibit strong greenish luminescence in the aggregated state, with emission wavelengths in the range of 518–524 nm. rsc.org This AIEE effect is attributed to the restriction of intramolecular rotation (RIR) imposed by the crystal packing. rsc.org
Furthermore, these materials exhibit mechanochromic and thermochromic luminescence, where the emission intensity and lifetime can be modulated by mechanical grinding and temperature changes. rsc.org This property is also linked to the AIEE effect. rsc.org
The practical application of these supramolecular assemblies has been demonstrated by incorporating the [ZnLCl₂] complex into a poly(methyl methacrylate) (PMMA) matrix. The resulting hybrid material, 1-PMMA, showed a 20-fold enhancement in emission intensity compared to the crystalline complex alone. rsc.org This enhanced luminescence suggests potential applications in areas such as plastic greenhouses to promote photosynthesis in leaves. rsc.org
Lanthanide-Based 3D Coordination Polymers
Another interesting avenue in the material fabrication of 4-quinolin-2-ylaniline derivatives is the use of quinoline-2,4-dicarboxylate as a building block for lanthanide-based coordination polymers. mdpi.com Through hydrothermal synthesis, a series of novel three-dimensional coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O (where Ln = Nd, Eu, Tb, and Er; x = 3 or 4; y = 0–4) have been prepared. mdpi.commostwiedzy.plnih.gov
The structural diversity of these coordination polymers is influenced by the synthesis temperature, which affects the denticity and conformation of the quinoline-2,4-dicarboxylate ligand. mdpi.commostwiedzy.pl The ligand acts as a bridging or bridging-chelating unit, connecting two to five metal centers through various coordination modes of its carboxylate groups. mdpi.comnih.gov
The stability of these 3D frameworks is critically dependent on the presence of water molecules, both coordinated to the metal centers and residing in the crystal lattice. mdpi.com The removal of these water molecules leads to the decomposition of the metal-organic frameworks. mdpi.com
These lanthanide-based coordination polymers also exhibit interesting luminescence properties. The europium(III) complexes show emission in the visible region, while the neodymium(III) and erbium(III) complexes emit in the near-infrared (NIR) range. mdpi.com The luminescence characteristics, including quantum yield and lifetime, are correlated with the specific crystal structures of the complexes. mdpi.com
| Lanthanide Ion | Synthesis Temperature (°C) | Resulting Structure Type |
| Nd(III) | 100 | I |
| Nd(III) | 120 | II |
| Eu(III) | 100 | I & II |
| Eu(III) | 150 | II |
| Tb(III) | 100, 120, 150 | II |
| Er(III) | 100 | I |
Table: Influence of synthesis temperature on the structural type of lanthanide coordination polymers with quinoline-2,4-dicarboxylate.
Structure Reactivity Relationships and Mechanistic Investigations of 4 Quinolin 2 Ylaniline
Influence of Molecular Structure on Chemical Reactivity
The reactivity of 4-Quinolin-2-ylaniline is not merely the sum of its parts but a complex outcome of the electronic and spatial interactions between the quinoline (B57606) and aniline (B41778) moieties.
The chemical reactivity of 4-Quinolin-2-ylaniline is primarily dictated by the opposing electronic natures of its two core components. The quinoline ring system, due to the presence of the electronegative nitrogen atom, is electron-deficient. This deficiency is most pronounced in the pyridine (B92270) portion of the ring system, making the quinoline moiety as a whole an electron-withdrawing group. This deactivates the quinoline ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at positions 2 and 4. imperial.ac.ukquora.com
Conversely, the aniline ring is electron-rich. The amino (-NH₂) group is a powerful activating group due to the ability of the nitrogen's lone pair to participate in the π-system of the benzene (B151609) ring. Through resonance, the amino group increases the electron density at the ortho and para positions relative to the amino substituent.
Table 1: Summary of Electronic Effects in 4-Quinolin-2-ylaniline| Structural Moiety | Dominant Electronic Effect | Impact on Reactivity |
|---|---|---|
| Quinoline Ring | Electron-withdrawing (-I, -R) | Deactivated for electrophilic attack; Activated for nucleophilic attack (at C2/C4). |
| Aniline Ring | Electron-donating (+R) from -NH₂ group | Strongly Activated for electrophilic attack (at C3'/C5'). |
| Quinolinyl Substituent (on Aniline) | Electron-withdrawing (-I) | Slightly reduces the overall activation of the aniline ring. |
Steric hindrance plays a crucial role in moderating the reactivity of 4-Quinolin-2-ylaniline. The molecule consists of two bulky aromatic rings joined by a single bond. This arrangement creates significant spatial crowding around the linkage.
Key steric considerations include:
Hindrance at Ortho Positions: The positions immediately adjacent to the inter-ring bond (C3 on the quinoline ring and C3'/C5' on the aniline ring) are sterically hindered. While the electronic effects on the aniline ring strongly favor electrophilic attack at the C3' and C5' positions, the approach of bulky electrophiles to these sites may be impeded by the adjacent quinoline ring.
Restricted Rotation: Free rotation around the C2-C4' bond may be limited, leading to a preferred conformation that minimizes steric clash between the two ring systems. This conformational preference can influence which face of the molecule is more accessible to reagents.
Impact on Substitution: For nucleophilic substitution on the quinoline ring, the C4 position is sterically more accessible than the C2 position, which is already bonded to the bulky aniline group.
The interplay between steric and electronic effects means that while a reaction may be electronically favored at a certain position, it may proceed slowly or not at all if the transition state is too sterically congested. nih.gov
Regioselectivity in Synthesis and Functionalization
Regioselectivity—the control of which position on the molecule reacts—is a central theme in the chemistry of 4-Quinolin-2-ylaniline. This is true for both its initial synthesis and its subsequent functionalization.
The synthesis of 2-arylquinolines like 4-Quinolin-2-ylaniline can be achieved through various methods, such as the Friedländer synthesis, where a 2-aminoaryl ketone condenses with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.netnih.gov In this context, the condensation of 2-aminobenzophenone (B122507) with 4-aminoacetophenone would be a potential route, with regioselectivity guided by the inherent reactivity of the carbonyl groups. More modern approaches often utilize palladium-catalyzed cross-coupling reactions, which offer high yields and predictable regioselectivity. researchgate.netresearchgate.netrsc.org
For functionalization, the distinct electronic properties of the two rings provide a high degree of inherent regioselectivity.
Table 2: Predicted Regioselectivity of Functionalization Reactions| Reaction Type | Primary Reactive Site(s) | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | C3' and C5' of the Aniline Ring | The -NH₂ group is a powerful ortho, para-director. The para position (C4') is blocked, directing substitution to the two equivalent ortho positions. imperial.ac.uk |
| Nucleophilic Aromatic Substitution | C4 of the Quinoline Ring | The quinoline ring is electron-deficient. The C2 and C4 positions are most activated. Since C2 is substituted, C4 is the most likely site for attack, assuming a suitable leaving group is present. imperial.ac.ukquora.com |
| Transition-Metal-Catalyzed C-H Functionalization | Variable (e.g., C8 of Quinoline, C3' of Aniline) | Regioselectivity is controlled by the catalyst, ligands, and directing groups, and can override innate electronic preferences. For example, C-H activation can be directed to the C8 position via chelation assistance from the quinoline nitrogen. mdpi.comnih.gov |
Reaction Mechanism Elucidation for Synthetic Transformations
Understanding the mechanisms of reactions involving 4-Quinolin-2-ylaniline is key to optimizing existing synthetic routes and developing new ones. This involves identifying key intermediates and clarifying the role of catalysts and reagents.
The mechanisms of the primary transformations involving this compound are understood through the characterization of key reactive intermediates.
Friedländer Synthesis Intermediates: In a potential Friedländer synthesis, the first step is an acid- or base-catalyzed aldol-type condensation between the enolate of 4-aminoacetophenone and the carbonyl of a 2-aminobenzaldehyde (B1207257) derivative. This forms a β-hydroxyketone intermediate, which quickly dehydrates to an enone. Subsequent intramolecular attack of the aniline nitrogen onto the enone's β-carbon, followed by cyclization and aromatization, yields the quinoline core. organic-chemistry.orgresearchgate.net
Electrophilic Substitution Intermediates: During electrophilic attack on the aniline ring (e.g., at C3'), a positively charged resonance-stabilized intermediate known as a Wheland complex or arenium ion is formed. The stability of this intermediate is enhanced by the electron-donating amino group, which can delocalize the positive charge onto the nitrogen atom, explaining the high reactivity of this ring.
Organometallic Intermediates: In palladium-catalyzed C-H functionalization or cross-coupling reactions, the mechanism proceeds through a series of well-defined organometallic species. This typically involves the formation of a palladacycle, an intermediate where the palladium catalyst has inserted into a C-H bond of the substrate, forming a stable cyclic structure that is key to achieving regioselectivity. mdpi.comnih.gov
Catalysts and reagents are not merely facilitators but often the primary determinants of reaction outcome and selectivity.
Acid/Base Catalysis: In classical syntheses like the Friedländer reaction, acids (e.g., p-toluenesulfonic acid) or bases (e.g., piperidine) are used to catalyze the key condensation and cyclodehydration steps. organic-chemistry.orgnih.gov The choice of catalyst can influence reaction rates and yields.
Transition Metal Catalysis: Palladium catalysts are central to many modern methods for forming the C-C bond between the two rings or for subsequent functionalization. nih.gov In a typical catalytic cycle for C-H activation, the Pd(II) catalyst first coordinates to the molecule. mdpi.com Aided by a ligand or an additive, it then cleaves a specific C-H bond to form the palladacycle intermediate. This intermediate then reacts with the coupling partner, and a final reductive elimination step releases the product and regenerates the active catalyst. The choice of ligands (e.g., phosphines, carboxylic acids) and oxidants (e.g., Ag₂CO₃) is critical for controlling the efficiency and selectivity of the reaction. researchgate.netmdpi.com
Structure-Property Relationships in Materials Science Applications
The unique electronic and photophysical properties of the 4-quinolin-2-ylaniline core structure make it an attractive candidate for applications in materials science, particularly in the field of organic electronics. Quinoline derivatives are noted for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified to tune their properties. researchgate.net
In the realm of Organic Light-Emitting Diodes (OLEDs), quinoline-based compounds are frequently employed due to their excellent fluorescence and electron-transporting ability. researchgate.net The inherent donor-acceptor nature of molecules like 4-quinolin-2-ylaniline, where the aniline group can act as an electron donor and the quinoline moiety as an electron acceptor, is highly desirable for creating efficient charge-transporting and emissive layers in OLED devices. researchgate.net
The color of the light emitted from an OLED is directly dependent on the molecular structure of the organic materials in the emissive layer. ossila.com By modifying the substituents on the 4-quinolin-2-ylaniline scaffold, it is possible to alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength across the visible spectrum. ossila.com
Research into 4H-pyrano[3,2-c]quinoline derivatives, which share structural similarities with the quinoline core of 4-quinolin-2-ylaniline, has demonstrated their potential in optoelectronic applications. researchgate.net These compounds exhibit favorable structural, thermal, and optical properties that make them suitable for use in devices like photodiodes. researchgate.net The electron-withdrawing nature of the quinoline ring plays a significant role in facilitating electron transportation, a key process in the functioning of such devices. researchgate.net
The following table outlines key properties of quinoline derivatives relevant to their application in materials science.
| Property | Significance in Materials Science | Reference |
| High Thermal Stability | Ensures device longevity and operational stability. | researchgate.net |
| Chemical Stability | Resists degradation from environmental factors. | researchgate.net |
| Electron-Transporting Capability | Essential for efficient charge movement in electronic devices. | researchgate.net |
| Structural Modifiability | Allows for the tuning of electronic and photophysical properties. | researchgate.net |
Structural Perturbations and Stability Analysis
X-ray crystallography studies of quinoline derivatives provide valuable insights into their solid-state conformation and the intermolecular interactions that contribute to their stability. For instance, the crystal structure of a novel quinoline dicarbamic acid derivative revealed that the cohesion and stabilization of the structure are maintained by C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com In this particular derivative, the C-C bond distances within the benzene ring are moderately 1.41 Å, and the C-C(N)-C bond angles range from 116.62(9)° to 122.06(9)°. chemmethod.com These parameters are indicative of a stable molecular framework.
The molecular stability is further ensured by strong intra- and intermolecular hydrogen bonds. chemmethod.com The donor-acceptor distances in these hydrogen bonds can range from 1.79 to 2.57 Å, with angles between 113.5° and 133°. chemmethod.com
Computational studies, such as those employing Autodock Vina for molecular docking assessments, can also provide information on the conformational stability of 4-quinolin-2-ylaniline derivatives when interacting with biological targets. chemmethod.com These studies often involve calculating the free energy of binding and identifying the lowest energy conformers to understand the most stable binding poses. chemmethod.com
The following table presents selected structural data for a quinoline derivative, offering a glimpse into the parameters that define its stability.
| Structural Parameter | Value | Significance |
| C-C bond distance (benzene ring) | ~1.41 Å | Indicates aromatic character and stability. |
| C-C(N)-C bond angle | 116.62(9)° - 122.06(9)° | Defines the geometry and steric strain of the molecule. |
| Hydrogen bond donor-acceptor distance | 1.79 - 2.57 Å | Reflects the strength of intermolecular interactions contributing to crystal stability. |
Data sourced from a study on a quinoline dicarbamic acid derivative. chemmethod.com
Advanced Applications of 4 Quinolin 2 Ylaniline in Materials Science
Functional Materials with Tunable Electrical, Optical, and Mechanical Properties
The ability to fine-tune the material properties of quinoline-based compounds through chemical modification is a key driver of their application in functional materials. The electrical, optical, and mechanical characteristics of polymers and composites incorporating 4-Quinolin-2-ylaniline or its derivatives can be tailored for specific applications.
The electrical properties of quinoline (B57606) derivatives are highly dependent on their molecular structure. The presence of different substituents can significantly alter their electrochemical behavior, including their reduction and oxidation potentials. nih.gov For instance, the introduction of a methyl group can facilitate the oxidation of a quinoline derivative. nih.gov This tunability is crucial for applications in electrochromic materials, where changes in color are induced by electrochemical reactions. nih.gov By strategically modifying the molecular structure, the energy levels, particularly the LUMO, can be adjusted over a range of 0.4 eV. nih.gov
The optical properties of materials containing quinoline moieties are also highly tunable. The absorption and emission wavelengths can be shifted by introducing different functional groups. nih.govmdpi.com For example, the optical energy band gap of quinoline azo-dye polymers can be decreased by increasing the electron-donating strength of substituents. mdpi.com This allows for the precise control of the color of emitted light, which is essential for applications in displays and lighting. The refractive index of these materials can also be controlled by the choice of substituent. mdpi.com
While specific data on the mechanical properties of materials based solely on 4-Quinolin-2-ylaniline is limited, the incorporation of fillers and the creation of composites are common strategies to enhance the mechanical performance of polymers. For instance, the addition of kaolinite (B1170537) to poly(2-ethyl aniline) composites has been shown to increase their micro-hardness. researchgate.net Similarly, blending lignin (B12514952) with an epoxy resin can improve the bending and impact strength of the resulting composite, with the properties being influenced by the molding process. researchgate.net The principles of copolymerization also offer a powerful tool for tuning the mechanical properties of polyesters, allowing for the development of materials with a wide range of tensile strengths and moduli. researchgate.netdergipark.org.tr These approaches could be applied to polymers derived from 4-Quinolin-2-ylaniline to create materials with tailored mechanical resilience.
Hybrid Materials and Polymer Composites
The integration of 4-Quinolin-2-ylaniline and its derivatives into hybrid materials and polymer composites offers a promising avenue for creating materials with enhanced functionalities. By combining the unique properties of the quinoline-aniline scaffold with those of a host matrix, it is possible to develop materials with synergistic characteristics.
A notable example of this approach involves the incorporation of a Schiff base ligand, synthesized from 2-quinolinecarboxaldehyde (B31650) and 4-methylaniline (a close structural relative of 4-Quinolin-2-ylaniline), into a poly(methyl methacrylate) (PMMA) matrix. nih.gov When a zinc complex of this ligand was incorporated into PMMA, the resulting hybrid material, denoted as 1-PMMA, exhibited a remarkable 20-fold increase in emission intensity compared to the complex alone. nih.gov This aggregation-induced emission enhancement (AIEE) phenomenon highlights the potential of such composites in applications like luminescent materials for plastic greenhouses to enhance photosynthesis. nih.gov
The preparation of polymer composites often involves blending a conductive polymer with an insulating matrix to achieve a balance of electrical and mechanical properties. For example, composites of polyaniline (PAni) with PMMA have been explored to overcome the processing difficulties of pure PAni while retaining useful conductivity. mdpi.com The properties of these composites are influenced by the interaction between the components and the morphology of the blend.
The table below summarizes the properties of a related hybrid material.
| Property | Value | Reference |
| Emission Enhancement in 1-PMMA | 20-fold increase | nih.gov |
While direct studies on 4-Quinolin-2-ylaniline in polymer composites are not widely available, the principles demonstrated with related structures suggest a fertile ground for future research. The combination of the luminescent and electronic properties of 4-Quinolin-2-ylaniline with the processability and mechanical stability of various polymers could lead to the development of novel functional materials for a range of applications.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The unique photophysical and electronic properties of quinoline derivatives, including 4-Quinolin-2-ylaniline, make them highly attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net These compounds can function as emissive materials, electron transport layers (ETLs), or host materials within the OLED architecture.
Quinoline derivatives are known for their high electroluminescence efficiency and are often used in the emissive layer of OLEDs. mdpi.com For example, OLEDs fabricated with bis(8-hydroxyquinoline) zinc derivatives dispersed in a poly(N-vinylcarbazole) matrix have demonstrated strong yellow electroluminescence. semanticscholar.org The emission color can be tuned by modifying the substituents on the quinoline ring. semanticscholar.org Platinum(II) complexes incorporating phenylisoquinoline and related ligands have been used as emitters in solution-processed OLEDs, achieving luminous efficiencies of up to 4.88 cd A-1. rsc.org
In addition to their role as emitters, quinoline derivatives are frequently employed as electron transport materials in OLEDs. researchgate.net This is due to their ability to efficiently transport electrons from the cathode to the emissive layer, which is crucial for achieving balanced charge injection and recombination, leading to high device efficiency. For instance, an n-doped electron-transporting layer containing 8-hydroxyquinolinolatolithium (Liq) has been shown to improve the efficiency roll-off and operational lifetime of OLEDs. unipi.it
The performance of OLEDs is highly dependent on the specific materials used and the device architecture. The table below presents the performance characteristics of some OLEDs that utilize quinoline derivatives.
| Emissive Material/ETL | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color | Reference |
| ZnStq_OCH3:PVK | 2244 | 1.24 | Yellow | semanticscholar.org |
| 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline Pt(II) complex | - | 4.88 | Blue-green | rsc.org |
| Phenylisoquinoline Pt(II) complex | - | 4.71 | Red | rsc.org |
| Tetradentate Pt(II) emitter with 50 wt%-Liq-doped ETL | ~70,000 | 40.5 (at 10,000 cd/m²) | - | unipi.it |
| Bis(5,7-dichloro-8-quinolinato)zinc | 363 | - | Green | researchgate.net |
These examples demonstrate the versatility of quinoline-based materials in achieving efficient OLEDs across the visible spectrum. The incorporation of 4-Quinolin-2-ylaniline into such devices could offer new avenues for developing high-performance displays and lighting technologies.
Photo-Electrochemical Switches
The development of molecular switches that can be controlled by external stimuli, such as light and electricity, is a key area of research in materials science. Quinoline derivatives, with their responsive electronic structure, are promising candidates for the creation of photo-electrochemical switches. These materials can undergo reversible changes in their properties upon exposure to light or an electrical potential, making them suitable for applications in optical data storage, molecular electronics, and smart materials.
The electrochemical properties of quinoline derivatives can be readily modulated, which is a fundamental requirement for an electrochemical switch. Cyclic voltammetry studies have shown that quinoline and isoquinoline-based compounds can exhibit reversible redox behavior, switching between different oxidation states. nih.gov This electrochemical switching is often accompanied by a change in the optical properties of the material, a phenomenon known as electrochromism. nih.gov For instance, certain quinoline-based systems can be switched from a colored state to a highly transmissive bleached state upon electrochemical reduction. nih.gov
Furthermore, the photochemical properties of quinoline derivatives can be harnessed for photoswitching applications. The photorearrangement of quinoline-protected dialkylanilines demonstrates the ability to induce structural changes using light. researchgate.net This process can be controlled to favor either rearrangement or photorelease of the aniline-containing effector. semanticscholar.org While not a direct example of a photo-electrochemical switch, this highlights the photoresponsive nature of the quinoline-aniline scaffold.
Future Directions and Emerging Research Avenues for 4 Quinolin 2 Ylaniline
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies for 4-Quinolin-2-ylaniline and its derivatives is a cornerstone of future research. While classical methods have been established, the focus is shifting towards novel strategies that offer improved yields, reduced environmental impact, and greater structural diversity.
Key research directions include:
Green Chemistry Approaches: Future syntheses will likely prioritize the use of recyclable catalysts, aqueous reaction media, and microwave-assisted reactions to align with the principles of green chemistry. mdpi.com
Metal-Free Catalysis: Exploring metal-free synthetic routes, such as those involving tandem cyclization strategies, can provide an environmentally friendly and cost-effective alternative to traditional transition-metal-catalyzed reactions. nih.gov
One-Pot Syntheses: The development of one-pot, multi-component reactions is a significant area of interest. These methods streamline the synthetic process, reduce waste, and allow for the efficient generation of diverse libraries of 4-Quinolin-2-ylaniline analogs. mdpi.com
C-H Activation Techniques: Direct C-H activation and functionalization of the quinoline (B57606) and aniline (B41778) rings represent a powerful approach to creating novel derivatives. researchgate.net This allows for late-stage modification of the core structure, providing access to previously inaccessible chemical space.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Green Chemistry |
| Tandem Cyclization | High atom economy, avoidance of metal catalysts | Metal-Free Catalysis |
| Multi-Component Reactions | Procedural simplicity, diversity-oriented synthesis | One-Pot Syntheses |
| Regioselective C-H Functionalization | Access to novel derivatives, late-stage modification | Catalysis & Organic Synthesis |
Development of Advanced Spectroscopic and Computational Techniques
To fully harness the potential of 4-Quinolin-2-ylaniline, a deeper understanding of its structural, electronic, and photophysical properties is essential. Future research will increasingly rely on the synergy between advanced spectroscopic methods and high-level computational chemistry.
Emerging research avenues in this area include:
In-depth Spectroscopic Characterization: While standard techniques like NMR and FT-IR are routine, future work will involve more advanced methods to probe the molecule's behavior. This includes techniques to study its properties in different states, such as aggregation-induced emission (AIE) studies. rsc.org
Quantum Chemical Investigations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be pivotal in elucidating electronic structures, predicting spectroscopic properties (UV-vis, NMR), and understanding reaction mechanisms. rsc.orgresearchgate.netmdpi.com
Molecular Modeling and Docking: For applications in medicinal chemistry, molecular docking studies will be crucial for predicting the binding interactions of 4-Quinolin-2-ylaniline derivatives with biological targets, such as the main protease (Mpro) of SARS-CoV-2. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Models: The development of 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), will guide the rational design of new derivatives with enhanced biological activity by identifying key structural features. nih.gov
Design of New Ligands for Diverse Coordination Chemistry
The 4-Quinolin-2-ylaniline scaffold is an excellent platform for designing novel ligands for coordination chemistry. The nitrogen atoms in the quinoline ring and the aniline group provide ideal coordination sites for a wide range of metal ions.
Future research will likely focus on:
Schiff Base Ligands: The condensation of the aniline group with various aldehydes can generate a diverse family of Schiff base ligands. These ligands are known to form stable complexes with enhanced biological and catalytic properties due to their π-conjugated systems. rsc.orgmdpi.com
Catalytic Applications: Designing complexes that can catalyze important organic transformations is a promising area. The electronic properties of the 4-Quinolin-2-ylaniline ligand can be tuned by modifying substituents to influence the catalytic activity of the metal center, for example, in oxidation reactions like that of catechol to o-quinone. mdpi.com
Supramolecular Chemistry: The planar structure of the quinoline moiety facilitates π-π stacking interactions, making these ligands suitable for constructing complex supramolecular architectures, such as 2D layers and 3D networks. rsc.org
Chemosensors: By incorporating specific functional groups, ligands based on 4-Quinolin-2-ylaniline could be developed as selective and sensitive chemosensors for detecting metal ions or other analytes. mdpi.com
| Ligand Type | Potential Application | Key Feature |
| Schiff Base Derivatives | Biological Agents, Catalysis | Azomethine (-C=N-) group, π-conjugation |
| Organometallic Complexes | Homogeneous Catalysis | Tunable electronic and steric properties |
| Self-Assembling Systems | Supramolecular Materials | π-π stacking interactions |
| Functionalized Ligands | Chemical Sensing | Specific analyte binding sites |
Integration into Next-Generation Functional Materials
The unique photophysical and electronic properties of quinoline-based compounds make 4-Quinolin-2-ylaniline a promising candidate for incorporation into advanced functional materials.
Key future directions include:
Luminescent Materials: Derivatives of 4-Quinolin-2-ylaniline that exhibit properties like aggregation-induced emission enhancement (AIEE) are highly sought after. rsc.org These materials are weakly emissive in solution but become highly luminescent in the aggregated state, with potential applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Polymer-Doped Hybrid Materials: Incorporating metal complexes of 4-Quinolin-2-ylaniline into polymer matrices, such as poly(methyl methacrylate) (PMMA), can lead to hybrid materials with enhanced properties. For instance, such materials could be used in agricultural films to increase leaf photosynthesis by converting UV light to photosynthetically active radiation. rsc.org
Corrosion Inhibitors: The ability of quinoline derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. mdpi.com Future work could explore the design of specialized 4-Quinolin-2-ylaniline derivatives for protecting various metals in different environments.
Interdisciplinary Research with Allied Fields
The versatility of the 4-Quinolin-2-ylaniline structure opens up numerous opportunities for collaborative, interdisciplinary research that bridges chemistry with biology, medicine, and materials science.
Prominent emerging research avenues include:
Medicinal Chemistry: The 4-Quinolin-2-ylaniline scaffold has already been identified as a promising framework for developing novel therapeutic agents. Future research will focus on optimizing derivatives as potent inhibitors of viral enzymes, such as the SARS-CoV-2 main protease, and as anticancer agents targeting various cell lines. nih.govresearchgate.netnih.gov A "warhead-based design strategy" could be employed to create covalent inhibitors with increased potency. nih.gov
Agrochemicals: The broad biological activity of quinoline compounds suggests potential applications in agriculture. researchgate.net Research into derivatives of 4-Quinolin-2-ylaniline could lead to the development of new pesticides or plant growth regulators.
Biocatalysis: The use of 4-Quinolin-2-ylaniline-metal complexes to mimic the function of enzymes, such as catechol oxidase, represents a growing intersection of coordination chemistry and biochemistry. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Quinolin-2-ylaniline with high purity?
- Methodological Answer : Synthesis typically involves coupling 2-aminopyrimidine with a substituted quinoline under palladium-catalyzed cross-coupling conditions. Key steps include:
- Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
- Characterization by melting point analysis (mp 149–152.5°C) , HPLC for purity (>97%), and spectral data (¹H/¹³C NMR, HRMS) to confirm structure .
- For reproducibility, document reagent stoichiometry, reaction time, and solvent systems in the experimental section .
Q. How can researchers validate the identity of 4-Quinolin-2-ylaniline in synthetic batches?
- Methodological Answer :
- Compare experimental melting points with literature values (e.g., 149–152.5°C) .
- Use FT-IR to confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, aromatic C=C stretches).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinoline and pyrimidine moieties .
- Include raw spectral data in supplementary materials to enable peer verification .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for 4-Quinolin-2-ylaniline derivatives?
- Methodological Answer :
- Perform ab initio computational modeling (e.g., DFT) to predict NMR chemical shifts and compare with experimental data .
- Analyze batch-to-batch variability by repeating syntheses under controlled conditions (temperature, catalyst loading) to isolate confounding factors .
- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities or tautomeric forms .
Q. How can researchers optimize the reaction yield of 4-Quinolin-2-ylaniline in cross-coupling reactions?
- Methodological Answer :
- Design a factorial experiment to test variables: catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF) .
- Quantify yield improvements via GC-MS or LC-UV analysis and apply ANOVA to identify significant factors .
- Report optimized conditions in the main manuscript and raw data in supplementary files .
Q. What methodologies are suitable for studying the biological activity of 4-Quinolin-2-ylaniline derivatives?
- Methodological Answer :
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with IC₅₀/EC₅₀ determination .
- Include positive/negative controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical robustness .
- Address solubility challenges by preparing derivatives with hydrophilic substituents (e.g., sulfonate groups) and characterizing stability via HPLC .
Data Analysis and Reporting
Q. How should researchers present contradictory data in publications involving 4-Quinolin-2-ylaniline?
- Methodological Answer :
- Clearly tabulate conflicting results (e.g., divergent NMR shifts or bioactivity) and propose hypotheses (e.g., solvent-dependent tautomerism) .
- Use error bars and confidence intervals in graphs to visualize variability .
- Discuss limitations in the "Results and Discussion" section, referencing prior studies on quinoline reactivity .
Q. What frameworks ensure rigorous analysis of 4-Quinolin-2-ylaniline’s structure-activity relationships (SAR)?
- Methodological Answer :
- Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .
- Use X-ray crystallography to resolve 3D structures and validate docking simulations .
- Archive crystallographic data in public repositories (e.g., CCDC) for transparency .
Experimental Design
Q. How to design a study investigating 4-Quinolin-2-ylaniline’s photophysical properties?
- Methodological Answer :
- Measure UV-Vis absorption/emission spectra in solvents of varying polarity to assess solvatochromism .
- Perform time-resolved fluorescence spectroscopy to determine excited-state lifetimes .
- Compare results with computational TD-DFT calculations to validate electronic transitions .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Specify equipment models (e.g., Bruker NMR spectrometer), reagent grades, and purification techniques .
- Include step-by-step protocols in supplementary materials, noting critical checkpoints (e.g., color changes during reactions) .
- Provide CAS numbers and vendor details for all starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
